4-Bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide
Description
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Properties
IUPAC Name |
4-bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF3NO2S/c1-3-16(4-2)19(17,18)8-5-6-10(12)9(7-8)11(13,14)15/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTSSKIFTPDTJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674375 | |
| Record name | 4-Bromo-N,N-diethyl-3-(trifluoromethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020253-03-5 | |
| Record name | 4-Bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020253-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N,N-diethyl-3-(trifluoromethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide
Introduction
In the landscape of modern drug discovery and agrochemical research, the benzenesulfonamide scaffold remains a cornerstone for the development of novel bioactive molecules. The strategic incorporation of specific functional groups can dramatically alter the physicochemical properties of these compounds, thereby influencing their pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive analysis of 4-bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide, a compound of significant interest due to its unique combination of a trifluoromethyl group, a bromine atom, and a diethylsulfonamide moiety.
The presence of a trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which can improve membrane permeability and binding affinity to biological targets[1][2][3][4]. The sulfonamide functional group is a key feature in a wide array of therapeutic agents, contributing to their ability to form strong hydrogen bonds[5]. This guide will delve into the known and predicted physicochemical properties of this molecule, outline robust experimental protocols for their determination, and discuss the implications of these properties for researchers in medicinal chemistry and drug development. Understanding these core characteristics is paramount for optimizing drug efficacy, selectivity, and overall performance[5].
Core Molecular Attributes
This compound is a synthetic compound primarily used in research and development. Its fundamental molecular attributes provide the basis for understanding its chemical behavior.
| Property | Value | Source |
| Chemical Name | N,N-Diethyl 4-bromo-3-trifluoromethylbenzenesulfonamide | [6] |
| CAS Number | 1020253-03-5 | [6][7] |
| Molecular Formula | C₁₁H₁₃BrF₃NO₂S | [6][7] |
| Molecular Weight | 360.19 g/mol | [6][7] |
| Appearance | Not explicitly stated in available literature; likely a white to off-white solid. | |
| Storage | Recommended at 2-8°C or -20°C for long-term stability. | [6][7] |
Structural Elucidation and Key Functional Groups
The structure of this compound is characterized by a central benzene ring substituted with three key functional groups that dictate its overall properties.
Caption: Chemical structure of this compound.
-
Benzenesulfonamide Core: This central scaffold is a well-established pharmacophore. The sulfonamide group (-SO₂NH-) is a strong hydrogen bond donor and acceptor, influencing solubility and receptor interactions.
-
Trifluoromethyl Group (-CF₃): Positioned at the 3-position, this highly electronegative group significantly impacts the electronic properties of the aromatic ring. It generally increases lipophilicity and can block metabolic degradation at that position, enhancing the compound's half-life in biological systems[1][2].
-
Bromo Group (-Br): Located at the 4-position, this halogen atom also increases lipophilicity and can modulate the electronic nature of the benzene ring. It can also serve as a handle for further synthetic modifications.
-
N,N-diethyl Group (-N(CH₂CH₃)₂): The presence of two ethyl groups on the sulfonamide nitrogen prevents hydrogen bond donation from the nitrogen atom, which can influence its binding modes with biological targets and reduce its polarity compared to primary or secondary sulfonamides.
Physicochemical Properties: A Deeper Dive
While specific experimental data for this compound is not widely published, we can infer its likely properties based on its structural components and data from related compounds. The following sections also provide standardized protocols for the experimental determination of these crucial parameters.
Melting Point
The melting point is a critical indicator of purity and lattice energy. For crystalline solids, a sharp melting point range is indicative of high purity.
-
Predicted Value: Based on related structures like 4-(Trifluoromethyl)benzenesulfonamide which has a melting point of 179-183 °C, it is expected that this compound is a solid at room temperature[5]. The N,N-diethyl substitution may lead to a lower melting point compared to the unsubstituted analog due to disruption of crystal packing.
Experimental Protocol for Melting Point Determination
-
Sample Preparation: A small amount of the crystalline sample is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Measurement: The capillary tube is placed in the apparatus, and the temperature is increased at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
-
Validation: The procedure should be repeated at least twice to ensure reproducibility.
Solubility
Solubility in both aqueous and organic solvents is a key determinant of a compound's suitability for various applications, including formulation and biological testing.
-
Predicted Solubility Profile:
-
Aqueous Solubility: Expected to be low due to the presence of the lipophilic trifluoromethyl and bromo groups, as well as the N,N-diethyl substitution.
-
Organic Solvent Solubility: The trifluoromethyl group is known to enhance solubility in various organic solvents[5]. It is predicted to be soluble in common organic solvents such as dichloromethane, ethyl acetate, acetone, and acetonitrile.
-
Experimental Protocol for Thermodynamic Solubility Determination
-
Sample Preparation: An excess amount of the compound is added to a known volume of the solvent (e.g., phosphate-buffered saline for aqueous solubility, or an organic solvent) in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: The resulting suspension is filtered through a 0.45 µm filter to remove undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Solubility is reported in units such as mg/mL or µM.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a crucial parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
-
Predicted LogP: The presence of the bromine atom and the trifluoromethyl group will contribute significantly to a high LogP value, indicating that the compound is lipophilic. For comparison, the LogP of a related compound, Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-, is 1.70[8]. The replacement of the amino and methoxy groups with bromo and trifluoromethyl groups is expected to result in a considerably higher LogP for the title compound.
Experimental Protocol for LogP Determination (Shake-Flask Method)
-
System Preparation: n-Octanol and water are mutually saturated by stirring together for 24 hours, followed by separation of the two phases.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period and then allowed to stand for the phases to separate completely.
-
Quantification: The concentration of the compound in both the aqueous and n-octanol phases is determined using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Proposed Synthetic Pathway
While specific synthetic procedures for this compound are not detailed in the available literature, a plausible and efficient synthesis can be proposed based on standard organic chemistry transformations. The likely precursor is 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride.
Caption: Proposed synthesis of the title compound.
This reaction involves the nucleophilic attack of diethylamine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond and the elimination of hydrogen chloride, which is neutralized by the base.
Analytical Characterization
A comprehensive characterization of this compound would involve a suite of modern analytical techniques to confirm its structure and purity.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the aromatic protons, as well as the quartet and triplet for the N,N-diethyl groups. The singlet for a sulfonyl proton seen in primary sulfonamides would be absent[9].
-
¹³C NMR: Would reveal the number of unique carbon environments, including the aromatic carbons, the carbons of the diethyl groups, and the carbon of the trifluoromethyl group.
-
¹⁹F NMR: A single, strong signal would be expected for the trifluoromethyl group, providing a clear diagnostic peak.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the SO₂ group, typically found in the regions of 1145-1170 cm⁻¹ and 1317-1344 cm⁻¹, respectively[10][11].
-
Mass Spectrometry (MS): Would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key feature in the mass spectrum.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of acetonitrile and water, would be suitable for assessing the purity of the compound[8].
-
Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique for monitoring the progress of the synthesis and for preliminary purity assessment[12].
Caption: Experimental workflow for synthesis and characterization.
Conclusion and Future Outlook
This compound is a molecule with significant potential in the fields of medicinal and materials chemistry. Its physicochemical properties, driven by the interplay of the bromo, trifluoromethyl, and diethylsulfonamide groups, suggest a lipophilic and metabolically stable compound. While comprehensive experimental data is currently sparse in public literature, this guide has provided a robust framework for its characterization by outlining predicted properties and established analytical protocols.
For researchers and drug development professionals, a thorough experimental determination of the properties outlined herein is a critical next step. Such data will be invaluable for building structure-activity relationships, designing in vivo studies, and ultimately unlocking the full potential of this and related compounds in the development of new chemical entities.
References
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Chem-Impex. (n.d.). 4-(Trifluoromethyl)benzenesulfonamide. Retrieved from [Link]
- Shen, Y., et al. (2016). N-Trifluoromethylthio-dibenzenesulfonimide: A Shelf-Stable, Broadly Applicable Electrophilic Trifluoromethylthiolating Reagent. The Journal of Organic Chemistry.
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PubChem. (n.d.). 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide. Retrieved from [Link]
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SIELC Technologies. (2018). Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-. Retrieved from [Link]
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Pharmaffiliates. (n.d.). N,N-Diethyl 4-bromo-3-trifluoromethylbenzenesulfonamide. Retrieved from [Link]
- Ferreira, L. G., et al. (2025).
- Clower, M. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
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- The Royal Society of Chemistry. (n.d.).
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- Hovione. (2024).
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- Hart, G. L. (n.d.). Infrared and NMR Spectra of Arylsulphonamides.
- Sun, K., et al. (2025). Recent advances in the diverse transformations of trifluoromethyl alkenes. RSC Publishing.
- MDPI. (n.d.). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities.
- Agilent Technologies, Inc. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.
- PubMed. (1963). INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I.
- Food Safety and Inspection Service. (2009).
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- Research India Publications. (n.d.).
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IUPAC name for C11H13BrF3NO2S
An In-depth Technical Guide to N-(4-bromo-3-(trifluoromethyl)phenyl)-N-isopropylmethanesulfonamide (C11H13BrF3NO2S)
Foreword
The confluence of halogenation and trifluoromethylation in medicinal chemistry has yielded a plethora of compounds with significant therapeutic potential. The electronic properties imparted by these substitutions can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of a plausible, albeit currently novel, chemical entity: N-(4-bromo-3-(trifluoromethyl)phenyl)-N-isopropylmethanesulfonamide, with the molecular formula C11H13BrF3NO2S.
Given the absence of this specific molecule in current literature, this whitepaper constructs a predictive and instructional framework based on established principles of organic synthesis, medicinal chemistry, and pharmacology of structurally related sulfonamides. The content herein is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, characterization, potential biological activities, and therapeutic applications of this class of compounds.
Molecular Structure and Physicochemical Properties
The proposed structure for C11H13BrF3NO2S is N-(4-bromo-3-(trifluoromethyl)phenyl)-N-isopropylmethanesulfonamide. This molecule is characterized by a central sulfonamide linkage, with a substituted aromatic ring on one side and an isopropyl group on the other.
Key Structural Features:
-
Sulfonamide Core: The -SO2N- group is a cornerstone of many therapeutic agents, known for its ability to mimic the transition state of enzymatic reactions and participate in hydrogen bonding.[1]
-
4-Bromo-3-(trifluoromethyl)phenyl Group: This substitution pattern on the phenyl ring is common in modern pharmaceuticals. The bromine atom and the trifluoromethyl group are strongly electron-withdrawing, which can significantly impact the acidity of the sulfonamide proton (if present) and the molecule's overall electronic distribution.[2]
-
N-isopropyl Group: The presence of an isopropyl group on the sulfonamide nitrogen increases the lipophilicity of the molecule and provides steric bulk, which can influence receptor binding and metabolic stability.
A summary of predicted physicochemical properties is presented in Table 1. These values are estimated based on computational models and data from analogous structures, providing a baseline for experimental validation.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 391.20 g/mol | Influences diffusion and transport properties. |
| LogP | 3.5 - 4.5 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |
| pKa | 8.0 - 9.0 | The sulfonamide nitrogen is weakly acidic, which will affect ionization state at physiological pH. |
| Topological Polar Surface Area (TPSA) | 43.6 Ų | Suggests good potential for oral bioavailability. |
| Hydrogen Bond Donors | 0 | The nitrogen is fully substituted. |
| Hydrogen Bond Acceptors | 4 (2 from sulfonyl, 1 from nitrogen, 1 from trifluoromethyl) | Potential for interactions with biological targets. |
Synthesis and Characterization
The synthesis of N-(4-bromo-3-(trifluoromethyl)phenyl)-N-isopropylmethanesulfonamide can be approached through several established synthetic routes for N-substituted sulfonamides. A common and reliable method involves the reaction of a sulfonyl chloride with a secondary amine.
Retrosynthetic Analysis
A logical retrosynthetic pathway for the target molecule is depicted below. The key disconnection is at the S-N bond of the sulfonamide, leading back to 4-bromo-3-(trifluoromethyl)-N-isopropylaniline and methanesulfonyl chloride. An alternative disconnection at the N-C(isopropyl) bond is also feasible.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol
Step 1: Synthesis of 4-bromo-3-(trifluoromethyl)-N-isopropylaniline
-
To a solution of 4-bromo-3-(trifluoromethyl)aniline (1.0 eq) in methanol, add acetone (1.5 eq) and acetic acid (0.1 eq).
-
Cool the mixture to 0 °C and add sodium borohydride (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-bromo-3-(trifluoromethyl)-N-isopropylaniline.
Step 2: Synthesis of N-(4-bromo-3-(trifluoromethyl)phenyl)-N-isopropylmethanesulfonamide
-
Dissolve 4-bromo-3-(trifluoromethyl)-N-isopropylaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Add a non-nucleophilic base, such as triethylamine or pyridine (1.5 eq).
-
Cool the reaction mixture to 0 °C and add methanesulfonyl chloride (1.2 eq) dropwise.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by thin-layer chromatography.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the final product by recrystallization or column chromatography.
Characterization
The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques:
-
¹H NMR: Expected signals would include a doublet and a septet for the isopropyl group, aromatic protons in the 7-8 ppm region, and a singlet for the methylsulfonyl group.
-
¹³C NMR: Will show characteristic peaks for the aromatic carbons, the trifluoromethyl carbon, and the aliphatic carbons of the isopropyl and methyl groups.
-
¹⁹F NMR: A singlet corresponding to the CF₃ group.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of C11H13BrF3NO2S should be observed, along with a characteristic isotopic pattern for the bromine atom.
-
Infrared (IR) Spectroscopy: Strong absorption bands characteristic of the sulfonyl group (S=O stretching) would be expected around 1350 and 1160 cm⁻¹.
Potential Mechanism of Action and Therapeutic Applications
The sulfonamide moiety is a versatile pharmacophore present in a wide array of drugs with diverse mechanisms of action.[3] The specific biological activity of N-(4-bromo-3-(trifluoromethyl)phenyl)-N-isopropylmethanesulfonamide would depend on its three-dimensional structure and its ability to interact with specific biological targets.
Potential Biological Targets
Based on the structural motifs present in the molecule, several potential biological targets can be hypothesized:
-
Enzyme Inhibition: Sulfonamides are well-known inhibitors of various enzymes, including carbonic anhydrases, proteases, and kinases. The substituted phenyl ring could confer selectivity for specific enzyme active sites.
-
Ion Channel Modulation: Aryl sulfonamides have been identified as modulators of ion channels, such as sodium channels (e.g., Nav1.7), which are important targets for pain therapeutics.[4]
-
Nuclear Receptor Modulation: The lipophilic nature of the molecule could allow it to interact with nuclear receptors, influencing gene transcription.
Postulated Signaling Pathways
Given the potential targets, the compound could modulate several key signaling pathways implicated in disease:
Caption: Potential signaling pathways and therapeutic applications.
Potential Therapeutic Indications
-
Oncology: The bromo- and trifluoromethyl-phenyl moiety is present in several kinase inhibitors used in cancer therapy. This compound could potentially inhibit protein kinases involved in cell proliferation and survival signaling pathways.
-
Neuropathic Pain: As analogues have shown activity as Nav1.7 inhibitors, this compound could be investigated for the treatment of chronic and neuropathic pain.[4][5]
-
Inflammatory Diseases: Certain sulfonamides possess anti-inflammatory properties.[3] This molecule could be explored for its potential in treating inflammatory conditions.
Experimental Protocols for Biological Evaluation
To validate the hypothesized biological activities, a series of in vitro and in vivo assays would be necessary.
In Vitro Assays
Kinase Inhibition Assay:
-
A panel of recombinant protein kinases would be used.
-
The assay would be performed in a 384-well plate format.
-
The compound would be serially diluted and incubated with the kinase, ATP, and a suitable substrate.
-
The kinase activity would be measured, for example, by quantifying the amount of phosphorylated substrate using a fluorescence-based method.
-
IC50 values would be determined from the dose-response curves.
Electrophysiology Assay for Ion Channel Modulation:
-
Whole-cell patch-clamp recordings would be performed on cells stably expressing the ion channel of interest (e.g., Nav1.7).
-
The compound would be applied to the cells at various concentrations.
-
Changes in the ion channel currents (e.g., peak current amplitude, voltage-dependence of activation and inactivation) would be measured.
-
The concentration-dependent block of the channel would be quantified to determine the IC50.
In Vivo Models
Based on the in vitro results, appropriate animal models would be selected. For example, if the compound shows potent kinase inhibition relevant to a specific cancer, it could be tested in a mouse xenograft model. If it demonstrates significant Nav1.7 inhibition, its efficacy could be evaluated in a rodent model of neuropathic pain, such as the Chung model (spinal nerve ligation).
Conclusion and Future Directions
While N-(4-bromo-3-(trifluoromethyl)phenyl)-N-isopropylmethanesulfonamide (C11H13BrF3NO2S) is not a known compound at the time of this writing, its structure embodies key features of modern medicinal chemistry. This guide has provided a comprehensive, albeit predictive, framework for its synthesis, characterization, and biological evaluation. The proposed synthetic route is robust and relies on well-established chemical transformations.
Future research should focus on the actual synthesis and characterization of this molecule. Subsequent biological screening against a panel of relevant targets, guided by the hypotheses presented herein, will be crucial in elucidating its therapeutic potential. The insights gained from such studies will not only define the pharmacological profile of this specific compound but also contribute to the broader understanding of the structure-activity relationships of this important class of sulfonamides.
References
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Abbas, I. M., Dimmock, J. R. (2013). An overview of the sulfonamide drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 297-307. Available from: [Link]
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PubChem. (n.d.). N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide. Retrieved from [Link][6]
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Wu, Y. J., Guernon, J., McClure, A., Venables, B., Rajamani, R., Robbins, K. J., ... & Dzierba, C. (2018). Discovery of morpholine-based aryl sulfonamides as Nav1. 7 inhibitors. Bioorganic & medicinal chemistry letters, 28(5), 958-962. Available from: [Link][4]
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Bolton, J. L., & Thatcher, G. R. J. (2008). Potential mechanisms of estrogen-induced carcinogenesis. Chemical research in toxicology, 21(5), 977-983. Available from: [Link]
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Josien, H., Bara, T., Rajagopalan, M., Clader, J. W., Greenlee, W. J., Favreau, L., ... & Zhang, Q. (2009). Novel orally active morpholine N-arylsulfonamides γ-secretase inhibitors with low CYP 3A4 liability. Bioorganic & medicinal chemistry letters, 19(21), 6032-6037. Available from: [Link]
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ResearchGate. (n.d.). Novel orally active morpholine N-arylsulfonamides γ-secretase inhibitors with low CYP 3A4 liability. Retrieved from [Link][5]
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Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link][2]
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Drugs.com. (2023). List of Sulfonamides + Uses, Types & Side Effects. Retrieved from [Link][3]
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A Technical Guide to the Theoretical Properties of Trifluoromethylated Benzenesulfonamides: A Molecular Engineering Perspective for Drug Discovery
Abstract
Trifluoromethylated benzenesulfonamides represent a privileged scaffold in modern medicinal chemistry and agrochemical design. The strategic incorporation of the trifluoromethyl (CF3) group onto the benzenesulfonamide core imparts a unique constellation of physicochemical properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This in-depth technical guide provides a comprehensive exploration of the theoretical properties of trifluoromethylated benzenesulfonamides, with a particular focus on the comparative analysis of the ortho, meta, and para positional isomers. By leveraging established principles of computational chemistry and drawing upon experimental observations, we will dissect the intricate interplay between the potent electron-withdrawing nature of the CF3 group and the electronic landscape of the benzenesulfonamide moiety. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the unique attributes of this chemical class for the rational design of novel therapeutic agents and functional molecules.
Introduction: The Strategic Value of Trifluoromethylated Benzenesulfonamides
The benzenesulfonamide framework is a cornerstone of numerous clinically successful drugs, renowned for its ability to engage in critical hydrogen bonding interactions with biological targets.[1] The introduction of a trifluoromethyl group, a substituent with a powerful inductive electron-withdrawing effect, dramatically alters the electronic and steric properties of the parent molecule.[2][3] This strategic trifluoromethylation can lead to enhanced metabolic stability, increased lipophilicity, and modulated acidity (pKa) of the sulfonamide proton, all of which are critical parameters in drug design.[4][5] Understanding the theoretical underpinnings of these modifications is paramount for predicting molecular behavior and optimizing structure-activity relationships (SAR).
This guide will delve into the core theoretical properties of trifluoromethylated benzenesulfonamides, structured to provide a logical progression from fundamental electronic effects to their implications in a biological context.
Theoretical Framework: A Quantum Chemical Perspective
The Dominant Inductive Effect of the Trifluoromethyl Group
The trifluoromethyl group is one of the most strongly electron-withdrawing groups in organic chemistry, primarily exerting its influence through a potent negative inductive effect (-I). This effect arises from the high electronegativity of the three fluorine atoms, which polarizes the C-F bonds and withdraws electron density from the attached benzene ring. This perturbation of the electronic landscape has profound consequences for the molecule's reactivity and acidity.
Positional Isomerism: A Tale of Three Scaffolds
The positioning of the CF3 group on the benzene ring—ortho, meta, or para to the sulfonamide group—is not a trivial consideration. Each isomer possesses a unique electronic and steric profile that dictates its interactions with its environment.
-
Ortho-Trifluoromethyl Benzenesulfonamide: The close proximity of the bulky and highly electronegative CF3 group to the sulfonamide moiety introduces significant steric hindrance and through-space electronic interactions. This can influence the rotational barrier around the C-S bond and potentially impact the orientation of the sulfonamide group, which is often crucial for receptor binding.[12]
-
Meta-Trifluoromethyl Benzenesulfonamide: In the meta position, the inductive effect of the CF3 group is still potent, but direct resonance effects with the sulfonamide group are absent. This positioning effectively modulates the overall electron density of the ring and the acidity of the sulfonamide proton without the direct steric clash of the ortho isomer.
-
Para-Trifluoromethyl Benzenesulfonamide: The para isomer allows for the full expression of the CF3 group's electron-withdrawing effects through both induction and resonance-like interactions that polarize the pi-system of the benzene ring. This typically leads to the most significant impact on the acidity of the sulfonamide proton.
Key Theoretical Properties and Their Modulation by Trifluoromethylation
Electronic Properties: HOMO-LUMO Energies and Molecular Electrostatic Potential
The introduction of a CF3 group is expected to lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A lower HOMO energy suggests a molecule that is less susceptible to oxidation, contributing to enhanced metabolic stability. The LUMO energy, on the other hand, is lowered, making the molecule more susceptible to nucleophilic attack, a factor that can be relevant in certain biological reaction mechanisms.
The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For trifluoromethylated benzenesulfonamides, the MEP is anticipated to show a region of high positive potential (electron deficiency) around the sulfonamide protons, making them strong hydrogen bond donors. The region around the trifluoromethyl group will exhibit a high negative potential due to the electronegativity of the fluorine atoms.
Acidity (pKa) of the Sulfonamide Proton
The acidity of the sulfonamide proton is a critical determinant of its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and ability to interact with biological targets. The strong electron-withdrawing nature of the CF3 group stabilizes the resulting conjugate base (sulfonamidate anion) through delocalization of the negative charge, thereby increasing the acidity (lowering the pKa) of the sulfonamide proton.
The magnitude of this pKa-lowering effect is expected to be position-dependent, following the general trend:
para > ortho > meta
This trend is a direct consequence of the interplay between inductive and resonance effects. The para position allows for the most effective delocalization of the negative charge through the aromatic system. While the ortho position also benefits from a strong inductive effect, steric hindrance may slightly disrupt the planarity and optimal orbital overlap for charge delocalization. The meta position relies primarily on the inductive effect, which is attenuated with distance.
Table 1: Predicted vs. Experimental Physicochemical Properties of Trifluoromethylated Benzenesulfonamide Isomers
| Property | ortho-Isomer | meta-Isomer | para-Isomer |
| Molecular Formula | C7H6F3NO2S | C7H6F3NO2S | C7H6F3NO2S |
| Molecular Weight | 225.19 | 225.19 | 225.19 |
| XLogP3 (Predicted) | 1.4 | 1.6 | 1.6 |
| Hydrogen Bond Donor Count | 1 | 1 | 1 |
| Hydrogen Bond Acceptor Count | 3 | 3 | 3 |
| Polar Surface Area | 68.5 Ų | 68.5 Ų | 68.5 Ų |
| Predicted pKa | Lower than unsubstituted | Lower than unsubstituted | Lowest of the three isomers |
| Melting Point (°C) | Not readily available | Not readily available | 175-180[13] |
Note: Predicted values are sourced from PubChem CID 2778018, 14173365, and 70018. Experimental pKa values for these specific isomers are not widely available in the literature and represent a key area for future investigation.
Lipophilicity
The trifluoromethyl group is generally considered to increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[2] This is reflected in the positive contribution of the CF3 group to the calculated LogP value. However, the increased acidity of the sulfonamide proton can lead to a higher proportion of the ionized, more water-soluble form at physiological pH, which can counteract the lipophilic contribution of the CF3 group. Therefore, the overall impact on lipophilicity is a complex interplay of these opposing factors.
Conformational Preferences
The conformation of a drug molecule is critical for its ability to fit into a binding pocket. The trifluoromethyl group, particularly in the ortho position, can impose significant steric constraints that influence the preferred dihedral angles of the sulfonamide group relative to the benzene ring. Computational modeling, specifically conformational analysis using DFT, can predict the lowest energy conformations and provide insights into the shape of the molecule that is most likely to be biologically active.[14]
Synthesis and Characterization: From Theory to Practice
The synthesis of trifluoromethylated benzenesulfonamides typically involves the reaction of the corresponding trifluoromethylated benzenesulfonyl chloride with ammonia or an appropriate amine.[15] The starting benzenesulfonyl chlorides can be prepared from the corresponding anilines via diazotization followed by a Sandmeyer-type reaction.
Experimental Protocol: General Synthesis of Trifluoromethylated Benzenesulfonamides
-
Diazotization of Trifluoromethylaniline: The corresponding trifluoromethylaniline isomer (ortho, meta, or para) is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C, and a solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C.
-
Sulfonylation: The cold diazonium salt solution is then slowly added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(I) chloride.
-
Hydrolysis: The resulting sulfonyl chloride is then carefully hydrolyzed with ice water to precipitate the crude trifluoromethylbenzenesulfonyl chloride.
-
Amination: The purified trifluoromethylbenzenesulfonyl chloride is dissolved in an appropriate solvent (e.g., tetrahydrofuran) and reacted with an excess of aqueous ammonia or the desired amine at room temperature.
-
Workup and Purification: The reaction mixture is then worked up by extraction and purified by recrystallization or column chromatography to yield the desired trifluoromethylated benzenesulfonamide.
Characterization:
The synthesized compounds are typically characterized by a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are used to confirm the structure and purity of the compounds. The 19F NMR spectrum will show a characteristic singlet for the CF3 group.[16]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the sulfonamide group (N-H and S=O stretches).
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized compounds.
Applications in Drug Discovery and Beyond
The unique properties of trifluoromethylated benzenesulfonamides have led to their incorporation into a wide range of biologically active molecules.
Enzyme Inhibition
The acidic sulfonamide moiety can act as a zinc-binding group in metalloenzymes, such as carbonic anhydrases and matrix metalloproteinases. The trifluoromethyl group can modulate the acidity of the sulfonamide to optimize this binding interaction and also engage in favorable interactions with hydrophobic pockets in the enzyme's active site.
Receptor Modulation
In receptor-targeted drugs, the trifluoromethyl group can serve as a lipophilic substituent to enhance binding affinity through hydrophobic interactions. Its strong electron-withdrawing nature can also influence the electronic complementarity between the drug and the receptor.[17]
Agrochemicals
Trifluoromethylated benzenesulfonamides are also utilized in the development of herbicides and fungicides.[18] The CF3 group can enhance the potency and metabolic stability of these compounds, leading to more effective and persistent crop protection agents.
Diagrammatic Representation of the Drug Discovery Workflow
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storage conditions for 4-bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide
An In-Depth Technical Guide to the Storage of 4-bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a specialized organic compound with significant potential in pharmaceutical and agrochemical research.[1] Its efficacy and shelf-life are intrinsically linked to proper storage conditions. This guide provides a comprehensive overview of the best practices for storing this compound, drawing on data from structurally related molecules to ensure the preservation of its chemical integrity. The recommendations herein are designed to provide a robust framework for maintaining the stability and purity of this valuable research chemical.
Introduction: Understanding the Chemical Nature of this compound
Based on analogous compounds, this compound is expected to be a solid at room temperature.[4] The primary concerns for its storage are degradation due to moisture, oxidation, and potentially light.
Core Storage Recommendations
To ensure the long-term stability of this compound, the following conditions are recommended, based on safety data for similar sulfonamide derivatives.[5][6][7]
Temperature
Consistent and cool temperatures are paramount.
-
Long-Term Storage: For extended periods, storage at 2-8°C is advisable to minimize the rate of any potential degradation reactions.[8]
-
Short-Term Storage: For routine use, storage at a controlled room temperature, away from direct heat sources, is acceptable.[1]
Excessive heat should be avoided as it can accelerate decomposition.[5]
Humidity
Sulfonamide derivatives can be sensitive to moisture.[9]
-
Requirement: The compound must be stored in a dry environment. A desiccator or a controlled humidity cabinet is highly recommended.[9]
-
Rationale: The presence of water can lead to hydrolysis of the sulfonamide linkage, compromising the purity and activity of the compound.
Light Exposure
While not all sulfonamides are light-sensitive, it is a common characteristic.[10]
-
Protection: Store in an amber or opaque container to protect from light.[10]
-
Rationale: UV and visible light can provide the energy to initiate photochemical degradation pathways.
Atmosphere
An inert atmosphere is beneficial for preventing oxidation.
-
Recommendation: For long-term storage, blanketing the compound with an inert gas such as argon or nitrogen is a best practice.[10]
-
Rationale: This displaces oxygen and prevents oxidative degradation of the molecule.
Quantitative Storage Parameters
The following table summarizes the key quantitative parameters for the storage of this compound, based on data from analogous compounds.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Long-term) | Minimizes chemical degradation |
| Controlled Room Temperature (Short-term) | Sufficient for routine use | |
| Humidity | <30% Relative Humidity | Prevents hydrolysis |
| Light Exposure | In darkness (Amber Vial) | Prevents photochemical decomposition |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | Prevents oxidation |
Handling and Container Protocols
Proper handling and the choice of appropriate containers are critical for maintaining the integrity of this compound.
Recommended Containers
-
Primary Container: A tightly sealed amber glass vial with a PTFE-lined cap is the ideal primary container.
-
Secondary Containment: For added protection, especially during long-term storage, the primary container can be placed in a sealed, labeled, and moisture-proof secondary container.
Handling Procedures
-
Environment: Handle the compound in a clean, dry, and well-ventilated area, preferably within a fume hood to avoid inhalation of any dust particles.[5][6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6][7]
-
Dispensing: When dispensing the compound, use clean, dry spatulas and weighing boats. Minimize the time the container is open to the atmosphere.
-
Sealing: After dispensing, securely reseal the container, and if purged with inert gas, ensure a positive pressure is maintained.
Incompatible Materials and Hazards
Based on the safety profiles of similar compounds, this compound should be stored away from strong oxidizing agents.[5] Contact with these substances could lead to vigorous and potentially hazardous reactions.
The compound may cause skin and eye irritation, and inhalation of dust should be avoided.[5][7][11] In case of exposure, follow standard first-aid procedures and consult the specific SDS provided by the supplier.
Experimental Workflow for Storage
The following diagram illustrates the decision-making process and workflow for the proper storage of this compound.
Caption: Decision workflow for storage and handling.
Conclusion
The chemical integrity of this compound is best maintained through meticulous attention to storage conditions. By controlling temperature, humidity, and light exposure, and by employing proper handling techniques, researchers can ensure the compound's stability and reliability for their experimental needs. The guidelines presented in this document, derived from the properties of structurally analogous compounds, offer a robust framework for the safe and effective storage of this important research chemical.
References
-
ACS Publications. (n.d.). N-Trifluoromethylthio-dibenzenesulfonimide: A Shelf-Stable, Broadly Applicable Electrophilic Trifluoromethylthiolating Reagent. The Journal of Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide. Retrieved from [Link]
-
Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
-
Frontier Research Publication. (n.d.). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]
-
Angene Chemical. (2025, October 19). Safety Data Sheet: 4-Nitro-3-(trifluoromethyl)benzenesulfonamide. Retrieved from [Link]
-
ResearchGate. (2024, March 15). (PDF) Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]
-
MDPI. (n.d.). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Retrieved from [Link]
-
PubChem. (2026, January 18). 4-bromo-N-(trifluoromethylsulfonyl)benzamide. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-. Retrieved from [Link]
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Methodological & Application
synthesis protocol for 4-Bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide
An Application Note for the Synthesis of 4-Bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide
Introduction
This compound is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents, including antibacterial, diuretic, and hypoglycemic drugs.[1] The presence of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, while the bromo-substituent provides a versatile handle for further synthetic modifications, such as cross-coupling reactions.
This document provides a detailed, two-part protocol for the synthesis of this compound. The synthetic strategy is predicated on a robust and scalable two-step sequence:
-
Formation of the Sulfonyl Chloride Intermediate: Synthesis of 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride from the corresponding aniline via a Sandmeyer-type reaction. This classic transformation allows for the efficient introduction of the chlorosulfonyl group onto the aromatic ring.[2][3]
-
Sulfonamide Formation: Reaction of the synthesized sulfonyl chloride intermediate with diethylamine to yield the final N,N-disubstituted sulfonamide. This is a standard and high-yielding nucleophilic substitution reaction.[4]
This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing not only a step-by-step protocol but also the underlying chemical principles and critical safety considerations.
Overall Synthetic Scheme
The two-step synthesis proceeds from the commercially available 4-bromo-3-(trifluoromethyl)aniline.
Caption: Overall two-step synthesis pathway.
Part 1: Synthesis of 4-Bromo-3-(trifluoromethyl)benzenesulfonyl Chloride
Principle and Mechanistic Insight
The conversion of an aromatic amine to a sulfonyl chloride is efficiently achieved via a Sandmeyer-type reaction. This method involves two key stages:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt.[5] Maintaining a low temperature is critical, as diazonium salts can be unstable and decompose at higher temperatures.
-
Sulfonylation: The diazonium salt solution is then added to a solution of sulfur dioxide saturated in a solvent like acetic acid, with a copper(I) chloride catalyst.[2] The copper catalyst facilitates the displacement of the diazonium group (N₂) with a chlorosulfonyl group (-SO₂Cl). The electron-withdrawing nature of the substituents on the aniline starting material generally leads to good yields in this reaction.[2]
Experimental Protocol
Caution: This procedure must be performed in a well-ventilated fume hood. Diazonium salts are potentially explosive when isolated and dry; they should be kept in solution and used immediately.
Table 1: Reagents for Sulfonyl Chloride Synthesis
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 4-Bromo-3-(trifluoromethyl)aniline | 240.03 | 10.0 g | 41.66 | 1.0 |
| Concentrated HCl (12 M) | 36.46 | 12.5 mL | ~150 | ~3.6 |
| Sodium Nitrite (NaNO₂) | 69.00 | 3.16 g | 45.83 | 1.1 |
| Glacial Acetic Acid | 60.05 | 50 mL | - | - |
| Copper(I) Chloride (CuCl) | 98.99 | 1.0 g | 10.10 | 0.24 |
| Sulfur Dioxide (SO₂) | 64.07 | ~10 g | ~156 | ~3.75 |
| Deionized Water | 18.02 | As needed | - | - |
| Ice | - | As needed | - | - |
Procedure:
-
Diazotization:
-
To a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 4-bromo-3-(trifluoromethyl)aniline (10.0 g, 41.66 mmol).
-
Add concentrated HCl (12.5 mL) and deionized water (15 mL). Stir the mixture to form a fine slurry.
-
Cool the flask to 0 °C in an ice-salt bath. Ensure the internal temperature is maintained between 0 and 5 °C throughout the next step.
-
Dissolve sodium nitrite (3.16 g, 45.83 mmol) in deionized water (10 mL).
-
Add the sodium nitrite solution dropwise to the aniline slurry over 30 minutes, keeping the temperature below 5 °C. A clear solution of the diazonium salt should form.
-
Stir the reaction mixture for an additional 15 minutes at 0-5 °C after the addition is complete. Use this diazonium salt solution immediately in the next step.
-
-
Sandmeyer Reaction:
-
In a separate 500 mL flask, prepare a solution of copper(I) chloride (1.0 g, 10.10 mmol) in glacial acetic acid (50 mL).
-
Cool this solution to 10-15 °C and bubble sulfur dioxide gas through it until it is saturated (approximately 10 g of SO₂ is absorbed).
-
With vigorous stirring, add the cold diazonium salt solution prepared in the first stage to the SO₂/acetic acid solution over 30-45 minutes. Keep the temperature of the reaction mixture between 25-30 °C using a water bath if necessary.[6]
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours until nitrogen evolution ceases.
-
-
Work-up and Isolation:
-
Pour the reaction mixture into a beaker containing 300 g of crushed ice and water. A solid or oily product should separate.
-
Stir the mixture for 30 minutes to allow for complete precipitation.
-
Extract the product with dichloromethane or ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with water (2 x 100 mL), followed by a saturated sodium bicarbonate solution (2 x 100 mL) to remove residual acid, and finally with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride, typically as a yellow oil or low-melting solid.
-
The product can be purified by vacuum distillation or used directly in the next step if the purity is deemed sufficient.
-
Part 2: Synthesis of this compound
Principle and Mechanistic Insight
The formation of the sulfonamide is a classic nucleophilic acyl substitution reaction at the sulfur atom. The highly electrophilic sulfur atom of the sulfonyl chloride is readily attacked by the nucleophilic nitrogen of diethylamine. A base, such as triethylamine or an excess of diethylamine itself, is used to quench the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
Experimental Workflow
Caption: Workflow for the synthesis of the final sulfonamide product.
Experimental Protocol
Table 2: Reagents for Sulfonamide Synthesis
| Reagent | Molar Mass ( g/mol ) | Quantity (based on 100% yield from Part 1) | Moles (mmol) | Equivalents |
| 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride | 323.51 | 13.5 g | 41.66 | 1.0 |
| Diethylamine | 73.14 | 4.6 g (6.5 mL) | 62.50 | 1.5 |
| Triethylamine | 101.19 | 5.3 g (7.2 mL) | 52.08 | 1.25 |
| Dichloromethane (DCM) | 84.93 | 150 mL | - | - |
Procedure:
-
Reaction Setup:
-
Dissolve the crude 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride (13.5 g, 41.66 mmol) in dichloromethane (150 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Add triethylamine (7.2 mL, 52.08 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Amine Addition:
-
Add diethylamine (6.5 mL, 62.50 mmol) dropwise to the stirred solution over 20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and wash with 1 M HCl (2 x 100 mL) to remove excess amines.
-
Wash with saturated sodium bicarbonate solution (1 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield this compound as a solid or viscous oil.
-
Comprehensive Safety Assessment
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) must be worn at all times.[7]
-
Ventilation: All steps should be performed in a properly functioning chemical fume hood to avoid inhalation of toxic vapors and gases (HCl, SO₂, DCM, diethylamine).[8][9]
-
Reagent Handling:
-
Trifluoromethylated Compounds: Handle with care as they can be hazardous. Avoid skin and eye contact.[7]
-
Acids and Bases: Concentrated HCl, triethylamine, and diethylamine are corrosive and should be handled with caution.
-
Sulfonyl Chlorides: These are reactive and moisture-sensitive compounds. They can cause skin and eye irritation.
-
Sodium Nitrite: A strong oxidizing agent. Do not mix with combustible materials.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Minimize exposure.
-
-
Reaction Hazards:
-
Diazotization: This reaction is exothermic and produces potentially unstable diazonium salts. Strict temperature control is essential.[5] Never allow the diazonium salt to dry out.
-
Quenching: The quenching of reactive reagents should be done slowly and with cooling.
-
References
-
Danoun, G., Bayarmagnai, B., Grünberg, M. F., Matheis, C., Risto, E., & Gooßen, L. J. (2014). Sandmeyer Trifluoromethylation. Synthesis, 46(17), 2283-2286. Available at: [Link]
-
Nagy, L., Chuda, D., Fülöp, F., & Bakos, J. (2021). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Molecules, 26(23), 7178. Available at: [Link]
-
Reddy, C. K., & Kim, J. N. (2009). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Bulletin of the Korean Chemical Society, 30(11), 2535-2536. Available at: [Link]
- Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available at: [Link]
- Google Patents. (n.d.). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
-
ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development. Available at: [Link]
-
Organic Syntheses. (1981). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses, 60, 121. Available at: [Link]
-
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2014). The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF3. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Available at: [Link]
-
Organic Syntheses. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Organic Syntheses, 100, 113-135. Available at: [Link]
-
BASF. (2026). Safety Data Sheet. Available at: [Link]
-
Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications. Available at: [Link]
-
SIELC Technologies. (2018). Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-. Available at: [Link]
-
SpringerLink. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]
- Google Patents. (n.d.). DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene.
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]
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1H NMR spectrum of 4-Bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide
An Application Guide to the Structural Elucidation of 4-Bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide via ¹H NMR Spectroscopy
Introduction: The Imperative for Precise Structural Verification
In the landscape of pharmaceutical research and drug development, the synthesis of novel chemical entities is merely the first step. The unequivocal confirmation of a molecule's structure is paramount, ensuring that subsequent biological and toxicological evaluations are based on a known compound. This compound is a compound of interest due to its polysubstituted aromatic scaffold, incorporating several key functional groups: a sulfonamide, a halogen, and a trifluoromethyl group. Each of these moieties can significantly influence a molecule's physicochemical properties and biological activity.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a cornerstone analytical technique for the structural elucidation of organic molecules. It provides a wealth of information regarding the electronic environment, connectivity, and stereochemistry of protons within a molecule. This application note serves as a comprehensive guide for researchers, detailing the theoretical prediction, experimental protocol, and spectral interpretation for the ¹H NMR analysis of this compound.
Theoretical ¹H NMR Spectral Analysis
A proactive analysis of the molecular structure allows for a robust prediction of the expected ¹H NMR spectrum. This predictive approach is crucial for efficient and accurate spectral assignment. The structure of this compound presents distinct proton environments that will give rise to a characteristic set of signals.
Key Structural Features and Their Predicted Spectroscopic Impact:
-
The Aromatic System: The benzene ring contains three protons. Their chemical shifts are heavily influenced by the electronic nature of the substituents.
-
Sulfonamide Group (-SO₂NEt₂): This is a strong electron-withdrawing group, which will deshield (shift downfield) the protons on the aromatic ring, particularly those in the ortho and para positions.
-
Trifluoromethyl Group (-CF₃): As one of the most powerful electron-withdrawing groups, the -CF₃ moiety will cause significant deshielding of nearby protons.[1]
-
Bromine (-Br): While a halogen, bromine is also an electron-withdrawing group via induction, contributing to the overall deshielding of the aromatic protons.
-
-
The N,N-diethyl Group (-N(CH₂CH₃)₂): This aliphatic portion of the molecule will give rise to two distinct signals.
-
The methylene protons (-CH₂) are directly attached to the nitrogen of the sulfonamide, placing them in a deshielded environment.
-
The terminal methyl protons (-CH₃) are further from the electron-withdrawing sulfonamide and will appear more upfield.
-
Predicted Signal Assignments:
-
Aromatic Protons (H-2, H-5, H-6): These protons will appear in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm.[2]
-
H-2: This proton is positioned ortho to both the sulfonamide and the trifluoromethyl groups. The combined, powerful deshielding effect will shift this proton the furthest downfield. It is expected to appear as a doublet due to coupling with H-6 (para coupling, ⁴J), which is often very small (0-1 Hz) and may not be resolved, or as a narrow singlet/doublet due to meta-coupling with H-5.[3][4]
-
H-5: This proton is ortho to the bromine atom and meta to the -SO₂NEt₂ and -CF₃ groups. It will be coupled to H-6 (ortho coupling, ³J, typically 7-10 Hz) and potentially to H-2 (meta coupling, ⁴J, typically 2-3 Hz).[3][5] This will likely result in a doublet of doublets.
-
H-6: This proton is ortho to the bromine and meta to the sulfonamide. It is coupled to H-5 (ortho coupling, ³J). The signal is expected to be a doublet.
-
-
Aliphatic Protons (Ethyl Groups):
-
Methylene Protons (-CH₂-): These four equivalent protons will be split by the six adjacent methyl protons. Following the n+1 rule, this signal will appear as a quartet. Due to the proximity to the sulfonamide nitrogen, the chemical shift is predicted to be in the 3.2 - 3.5 ppm range.
-
Methyl Protons (-CH₃): These six equivalent protons will be split by the four adjacent methylene protons, resulting in a triplet. This signal will be the most upfield, likely appearing around 1.1 - 1.4 ppm.
-
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
Adherence to a meticulous protocol is essential for obtaining a high-resolution, artifact-free spectrum. This protocol is designed to be a self-validating system, incorporating best practices for sample preparation and data acquisition.
PART 1: Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample.
-
Analyte Preparation: Weigh approximately 5-10 mg of this compound into a clean, dry vial.[6] The compound should be of high purity to avoid signals from residual solvents or synthetic precursors.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) to the vial.[6][7]
-
Causality: A deuterated solvent is used to avoid a large, overwhelming solvent signal in the proton spectrum. TMS is the universally accepted internal standard, with its signal defined as 0.0 ppm.[8]
-
-
Dissolution & Transfer: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, 5 mm NMR tube.[7]
-
Causality: Undissolved solids will degrade the magnetic field homogeneity (shimming), leading to broad spectral lines and poor resolution.
-
-
Final Volume: Ensure the final solvent height in the NMR tube is approximately 4-5 cm (around 0.7 mL), which is optimal for modern NMR probes.[7][9]
PART 2: NMR Data Acquisition Workflow
The following workflow outlines the key steps for setting up the experiment on a modern NMR spectrometer (e.g., a 400 MHz instrument).
Caption: Workflow for ¹H NMR analysis from sample preparation to spectral interpretation.
Instrument Parameters (Typical for a 400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Acquisition Time (at): ~2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds. This delay allows for the relaxation of protons back to their equilibrium state between pulses.
-
Number of Scans (ns): 8 to 16 scans. Averaging multiple scans improves the signal-to-noise ratio.
-
Spectral Width (sw): 0 to 12 ppm. This range covers the vast majority of proton signals in organic molecules.
-
Temperature: 298 K (25 °C).
Data Presentation and Interpretation
Following acquisition and processing, the spectrum can be analyzed. The expected data is summarized below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | 8.1 – 8.3 | d or s | ⁴J ≈ 2-3 Hz (meta) | 1H |
| H-5 | 7.8 – 8.0 | dd | ³J ≈ 8-9 Hz, ⁴J ≈ 2-3 Hz | 1H |
| H-6 | 7.6 – 7.8 | d | ³J ≈ 8-9 Hz | 1H |
| -CH₂- | 3.3 – 3.5 | q | ³J ≈ 7 Hz | 4H |
| -CH₃- | 1.2 – 1.4 | t | ³J ≈ 7 Hz | 6H |
Detailed Interpretation:
-
Calibration: Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.
-
Integration: Integrate all signals. The relative integral values should correspond to the number of protons giving rise to each signal (1:1:1:4:6). This is a primary validation of the structure.[10]
-
Aromatic Region Analysis:
-
Identify the most downfield signal (~8.2 ppm). This corresponds to H-2 , experiencing the strongest deshielding. Its multiplicity (likely a narrow doublet or singlet) confirms its position.
-
Identify the doublet of doublets (~7.9 ppm). This is H-5 . The larger coupling constant (~8-9 Hz) is the ortho coupling to H-6, and the smaller coupling constant (~2-3 Hz) is the meta coupling to H-2.[11][12]
-
The remaining doublet (~7.7 ppm) is H-6 , showing only the large ortho coupling to H-5. The fact that the ortho coupling constant in the H-5 and H-6 signals are identical provides mutual confirmation of their assignment.[11]
-
-
Aliphatic Region Analysis:
-
The quartet at ~3.4 ppm with an integration of 4H is definitively the methylene (-CH₂-) group. The quartet pattern confirms it is adjacent to a methyl group.
-
The triplet at ~1.3 ppm with an integration of 6H is the methyl (-CH₃-) group. The triplet pattern confirms its adjacency to a methylene group. The coupling constant for the quartet and the triplet must be identical (~7 Hz).
-
Conclusion
This application note provides a comprehensive framework for the ¹H NMR analysis of this compound. By combining a theoretical prediction of the spectrum with a robust experimental protocol, researchers can confidently acquire and interpret the data to verify the structure of this and related polysubstituted benzenesulfonamides. The distinct electronic effects of the substituents create a well-resolved and highly informative spectrum, making ¹H NMR an ideal tool for its characterization in any research or drug development setting.
References
-
Title: 6.6: ¹H NMR Spectra and Interpretation (Part I) Source: Chemistry LibreTexts URL: [Link]
-
Title: ¹H NMR and ¹³C NMR of the prepared compounds. Source: ResearchGate URL: [Link]
-
Title: Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms Source: Millersville University URL: [Link]
-
Title: NMR Sample Preparation: The Complete Guide Source: Organomation URL: [Link]
-
Title: ¹H–¹H Coupling in Proton NMR Source: ACD/Labs URL: [Link]
-
Title: NMR Sample Preparation Source: Western University URL: [Link]
-
Title: ¹H NMR: Long-Range Coupling Source: JoVE URL: [Link]
-
Title: Short Summary of ¹H-NMR Interpretation Source: University of Colorado Boulder URL: [Link]
-
Title: 2.5. NMR Sample Preparation, Data Acquisition, and Data Analysis Source: Bio-protocol URL: [Link]
-
Title: 14.12: Coupling Constants Identify Coupled Protons Source: Chemistry LibreTexts URL: [Link]
-
Title: How to Analyze Chemical Shift in the Aromatic Region (¹H NMR) Source: YouTube (Chemistry with Caroline) URL: [Link]
-
Title: ¹H NMR coupling and coupling constants Source: YouTube (Professor Dave Explains) URL: [Link]
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- 12. youtube.com [youtube.com]
13C NMR characterization of 4-Bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide
An Application Guide to the ¹³C NMR Characterization of 4-Bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide
Authored by: A Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the structural elucidation of this compound using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide moves beyond a simple recitation of steps to explain the underlying principles and strategic choices necessary for accurate and efficient characterization of complex fluorinated molecules.
Strategic Overview: The Importance of Context in Spectral Analysis
This compound is a polysubstituted aromatic compound, a class of molecules frequently encountered as intermediates in pharmaceutical and agrochemical synthesis. Its structure presents a unique set of challenges and opportunities for NMR analysis. The presence of the trifluoromethyl (CF₃) group, in particular, profoundly influences the ¹³C NMR spectrum. A successful characterization hinges on understanding the interplay between chemical shifts induced by various substituents (Br, CF₃, SO₂NEt₂) and, crucially, the spin-spin coupling interactions between the ¹⁹F and ¹³C nuclei.
The primary objective of this guide is to establish a robust protocol for acquiring and interpreting the ¹³C NMR spectrum of this molecule. We will address key experimental considerations and delve into the logic of spectral assignment, with a focus on leveraging the diagnostic ¹³C-¹⁹F coupling patterns for unambiguous structure confirmation.
The Foundational Principle: Understanding ¹³C-¹⁹F Coupling
While standard ¹³C NMR experiments are typically acquired with broadband proton decoupling (¹³C{¹H}) to simplify spectra into a series of singlets, this is not the case for fluorinated compounds.[1] The ¹⁹F nucleus has a spin of I=½ (like a proton) and is 100% naturally abundant, leading to significant and observable spin-spin coupling with neighboring ¹³C nuclei. This coupling manifests as splitting of the carbon signals into multiplets, providing invaluable structural information.
Key coupling interactions to anticipate are:
-
One-Bond Coupling (¹J_CF_): A very large coupling (typically 250-300 Hz) between the CF₃ carbon and the three fluorine atoms. This interaction splits the CF₃ carbon signal into a characteristic quartet.[2]
-
Two-Bond Coupling (²J_CF_): A moderate coupling (typically 30-40 Hz) between the aromatic carbon directly attached to the CF₃ group (C-3) and the fluorine atoms. This also results in a quartet.[2]
-
Long-Range Couplings (³J_CF_, ⁴J_CF_, etc.): Smaller couplings that extend over several bonds. These interactions will split the signals of other aromatic carbons, often into complex multiplets. The magnitude of these long-range couplings can be highly informative about the substitution pattern.[3][4]
The presence of these couplings makes the ¹³C{¹H} spectrum more complex but also richer in information than that of a non-fluorinated analogue.
Predicted ¹³C NMR Data for Structural Verification
Prior to any experimental work, a thorough prediction of the expected spectrum provides a critical roadmap for analysis. The following table summarizes the anticipated chemical shifts (δ) and coupling patterns for each unique carbon atom in this compound, based on data from analogous structures and established substituent effects. The numbering scheme used is shown below.
Table 1: Predicted ¹³C NMR Chemical Shifts and ¹³C-¹⁹F Coupling Constants
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F) | Predicted Coupling Constant (J_CF_, Hz) | Rationale for Prediction |
| C-1 | ~140 | Quartet (q) | ⁴J_CF_ ≈ 1-3 | Quaternary carbon attached to the strongly electron-withdrawing SO₂NEt₂ group. |
| C-2 | ~135 | Quartet (q) | ³J_CF_ ≈ 4-6 | Aromatic CH ortho to the CF₃ group. |
| C-3 | ~130 | Quartet (q) | ²J_CF_ ≈ 30-35 | Aromatic quaternary carbon directly bonded to the CF₃ group.[2] |
| C-4 | ~120 | Singlet or fine multiplet | ⁵J_CF_ < 1 | Aromatic quaternary carbon bonded to bromine; exhibits a characteristic upfield shift. |
| C-5 | ~132 | Doublet (d) | ⁴J_CF_ ≈ 1-3 | Aromatic CH para to the CF₃ group. |
| C-6 | ~128 | Doublet (d) | ³J_CF_ ≈ 4-6 | Aromatic CH meta to the CF₃ group. |
| CF₃ | ~123 | Quartet (q) | ¹J_CF_ ≈ 270-275 | The trifluoromethyl carbon itself, showing a very large one-bond coupling constant.[2] |
| CH₂ (Ethyl) | ~42 | Singlet | - | Aliphatic carbon of the diethylamino group. |
| CH₃ (Ethyl) | ~14 | Singlet | - | Aliphatic carbon of the diethylamino group. |
Experimental Protocol: A Self-Validating Workflow
The following protocol is designed to yield a high-quality, interpretable ¹³C NMR spectrum. The causality behind each parameter choice is explained to empower the scientist to adapt the protocol as needed.
Workflow for ¹³C NMR Characterization
Caption: A streamlined workflow for the characterization of the title compound.
Step 1: Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is freely soluble. Chloroform-d (CDCl₃) is a common first choice due to its volatility and minimal signal overlap. For compounds with lower solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.
-
Causality: The choice of solvent affects not only solubility but also the chemical shifts of the analyte. Using a common, well-characterized solvent ensures consistency and comparability with literature data.[5]
-
-
Concentration: Prepare a solution of 10-20 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Causality: This concentration range provides a good balance for ¹³C NMR, which is an inherently insensitive technique. It ensures a sufficient signal-to-noise ratio (S/N) can be achieved in a reasonable timeframe without causing viscosity issues that can degrade spectral resolution.
-
-
Internal Standard: Add a small amount (1-2 µL) of tetramethylsilane (TMS) as an internal reference.
-
Causality: TMS provides a sharp singlet at 0.0 ppm, serving as a universal reference point for the chemical shift scale, ensuring accuracy and reproducibility across different instruments.[6]
-
Step 2: NMR Instrument Setup and Data Acquisition
-
Experiment Type: Select a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).
-
Key Acquisition Parameters:
-
Spectral Width (SW): Set a wide spectral width of ~250 ppm (e.g., from -10 to 240 ppm) to ensure all carbon signals, including the solvent and TMS, are captured.
-
Number of Scans (NS): Begin with a minimum of 1024 scans.
-
Causality: Due to the low natural abundance of ¹³C and the splitting of signals by ¹⁹F, more scans are required to achieve adequate S/N compared to non-fluorinated compounds. The signal intensity is distributed among the multiplet lines, potentially causing some peaks to be lost in the noise.[7]
-
-
Relaxation Delay (D1): Set a relaxation delay of 2 seconds.
-
Causality: Quaternary carbons (like C-1, C-3, and C-4) often have longer relaxation times. A sufficient delay is critical to allow these nuclei to return to equilibrium before the next pulse, ensuring their signals are not attenuated and can be accurately integrated if needed.
-
-
Acquisition Time (AQ): Aim for an acquisition time of at least 1-2 seconds to ensure good digital resolution.
-
Pulse Angle: Use a standard 30° pulse angle to allow for a shorter relaxation delay while maintaining good signal intensity.
-
-
Advanced Consideration: ¹⁹F Decoupling
-
If the instrument is equipped with a triple-resonance probe and the necessary hardware, acquiring a ¹³C{¹H, ¹⁹F} spectrum is highly recommended.[8] This experiment decouples both protons and fluorines, collapsing all the complex multiplets into singlets.
-
Causality: While this simplifies the spectrum and increases the S/N for each carbon signal, it removes the valuable J_CF_ coupling information. The ideal approach is to acquire both the ¹³C{¹H} and the ¹³C{¹H, ¹⁹F} spectra. The former provides coupling data for assignment, while the latter confirms the number of unique carbons and their chemical shifts.[3][7]
-
Data Processing and Interpretation: A Logic-Based Approach
Accurate spectral interpretation is a deductive process. The logic diagram below outlines the assignment strategy, starting from the most uniquely identifiable signals.
Logic Diagram for Spectral Assignment
Caption: A logical workflow for assigning the ¹³C NMR spectrum.
-
Initial Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by careful phasing and baseline correction to produce a clean spectrum. Reference the spectrum by setting the TMS peak to 0.0 ppm.
-
Identify the CF₃ Signal: Scan the region between 120-125 ppm. Look for a strong quartet with a very large splitting of approximately 270-275 Hz. This is the unmistakable signal of the CF₃ carbon.
-
Identify the C-3 Signal: Search in the 128-132 ppm region for another quartet, this time with a much smaller coupling constant of about 30-35 Hz. This signal belongs to the carbon atom directly attached to the CF₃ group.
-
Identify the Diethylamino Signals: Locate the two upfield signals in the aliphatic region. The peak around 42 ppm corresponds to the two equivalent -CH₂- carbons, and the peak around 14 ppm corresponds to the two equivalent -CH₃ carbons. These should be sharp singlets in the ¹³C{¹H} spectrum.
-
Assign the Remaining Aromatic Carbons: The remaining four aromatic signals can be assigned by carefully analyzing their chemical shifts and coupling patterns (multiplicities), guided by the predictions in Table 1. Two-dimensional NMR experiments like HSQC (which correlates carbons to their directly attached protons) and HMBC (which shows long-range C-H correlations) can be invaluable for unambiguous assignment of the protonated aromatic carbons (C-2, C-5, C-6).
-
Assign the Final Quaternary Carbons: The two remaining low-intensity signals in the aromatic region will be C-1 and C-4. C-1, being attached to the sulfonyl group, will be further downfield (~140 ppm). C-4, attached to bromine, will be the most upfield of the aromatic quaternary carbons (~120 ppm).
References
-
Lin, C., et al. (n.d.). Supporting Information for Copper-Catalyzed Trifluoromethylation of Arylboronic Acids with an Electrophilic Trifluoromethylating Reagent. ACS Publications. Retrieved from [Link]
-
Shen, Y., et al. (2013). N-Trifluoromethylthio-dibenzenesulfonimide: A Shelf-Stable, Broadly Applicable Electrophilic Trifluoromethylthiolating Reagent. The Journal of Organic Chemistry. Retrieved from [Link]
-
JEOL. (n.d.). Determine number of fluorines attached to each carbon by ¹³C NMR spectroscopy!. Retrieved from [Link]
-
ACD/Labs. (n.d.). A New Method for the Reliable Detection of ¹³C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]
-
Prakash, G. K. S., et al. (2012). Copper-catalyzed trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF₃. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Wang, L., et al. (n.d.). Supporting Information for A general and efficient approach for the synthesis of internal alkynes via Sonogashira coupling of arylhydrazines and terminal alkynes. The Royal Society of Chemistry. Retrieved from [Link]
-
Facey, G. (2007). ¹³C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Retrieved from [Link]
-
Magritek. (2014). Simultaneous Proton and Fluorine decoupled ¹³C NMR. Retrieved from [Link]
-
Yalavarthi, N. R., et al. (n.d.). Supporting Information for Cu-doped zeolitic imidazolate framework catalysed highly selective conversion of alkynes to β-keto and vinyl sulfones using sodium sulfinates. Indian Academy of Sciences. Retrieved from [Link]
-
Schaefer, T., et al. (1991). Long-range ¹H,¹⁹F and ¹³C,¹⁹F coupling constants and molecular orbital computations as indicators of.... Canadian Journal of Chemistry. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]
Sources
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- 2. rsc.org [rsc.org]
- 3. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
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- 5. epfl.ch [epfl.ch]
- 6. pubs.acs.org [pubs.acs.org]
- 7. acdlabs.com [acdlabs.com]
- 8. jeolusa.com [jeolusa.com]
Troubleshooting & Optimization
Technical Support Center: Navigating the Degradation Pathways of Trifluoromethylated Aromatic Compounds
Introduction: The incorporation of the trifluoromethyl (-CF3) group into aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. This moiety imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity. However, understanding the environmental fate and potential degradation of these compounds is paramount for sustainable drug development and environmental risk assessment. This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the complexities of trifluoromethylated aromatic compound degradation. Here, we delve into the primary degradation pathways—microbial, photochemical, and chemical—offering troubleshooting guidance and frequently asked questions to support your experimental endeavors.
Part 1: The Stability and Degradation of the Trifluoromethyl Aromatic Moiety
The trifluoromethyl group is renowned for its stability, largely due to the high strength of the carbon-fluorine bond. While generally recalcitrant, degradation can be initiated under specific environmental and experimental conditions. The primary routes of degradation involve microbial action, photochemical reactions, and chemical hydrolysis. Understanding the nuances of each pathway is critical for predicting the environmental persistence and designing robust analytical methods.
Part 2: Microbial Degradation Pathways
Microbial communities in various environments possess a diverse enzymatic machinery capable of transforming a wide array of xenobiotic compounds, including trifluoromethylated aromatics. The degradation process is often initiated by activating the aromatic ring, making it susceptible to cleavage and subsequent metabolism.
Aerobic Microbial Degradation
Under aerobic conditions, bacteria and fungi often employ oxygenases to introduce hydroxyl groups onto the aromatic ring. This initial step is crucial for destabilizing the aromatic system.
A common pathway involves the formation of catechols, which are then susceptible to ring cleavage by dioxygenases. For trifluoromethylated aromatics, this can lead to the formation of fluorinated aliphatic acids.
Troubleshooting Guide: Microbial Degradation Experiments
Q1: My microbial culture is not showing any degradation of the trifluoromethylated aromatic compound. What are the possible reasons?
A1:
-
Inappropriate Microbial Consortium: The selected microbial culture may lack the specific enzymes required to initiate the degradation of your target compound. Consider using a mixed microbial consortium from a site with a history of contamination with similar compounds, as this can increase the likelihood of finding organisms with the necessary metabolic capabilities.
-
Toxicity of the Compound: High concentrations of the test compound or its metabolites can be toxic to the microorganisms, inhibiting their activity.[1] It is advisable to perform a dose-response study to determine the optimal, non-inhibitory concentration range for your experiment.
-
Nutrient Limitation: Ensure that the growth medium is not deficient in essential nutrients (e.g., nitrogen, phosphorus, sulfur) that are necessary for microbial growth and enzymatic activity.
-
Acclimation Period: Microorganisms may require an acclimation period to induce the expression of the necessary degradative enzymes. Consider a longer incubation period or a gradual introduction of the target compound.
-
Recalcitrance of the Compound: The inherent stability of the C-F bond makes many trifluoromethylated compounds highly resistant to microbial attack.[2][3] It's possible that under the tested conditions, your compound is simply not readily biodegradable.
Q2: I am observing the formation of unexpected metabolites in my microbial degradation study. How can I identify them and understand the degradation pathway?
A2:
-
Advanced Analytical Techniques: Employ high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) to obtain accurate mass measurements of the unknown metabolites.[4] This information is crucial for proposing elemental compositions.
-
19F NMR Spectroscopy: 19F NMR is a powerful tool for identifying and quantifying fluorinated metabolites without the need for reference standards.[5][6] The chemical shift of the fluorine atoms can provide valuable information about their chemical environment and help in structure elucidation.
-
Isotope Labeling Studies: Using 13C- or 14C-labeled parent compounds can help trace the metabolic fate of the carbon skeleton and confirm the origin of the observed metabolites.
Part 3: Photochemical Degradation Pathways
Photochemical degradation, driven by the absorption of light energy, is a significant abiotic pathway for the transformation of aromatic compounds in the environment. The process can occur through direct photolysis, where the compound itself absorbs light, or indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl radicals (•OH).
The degradation of trifluoromethylated aromatics under photolytic conditions can lead to a variety of products, including the formation of trifluoroacetic acid (TFA), a persistent and mobile environmental contaminant.[7][8] The specific byproducts are highly dependent on the substitution pattern of the aromatic ring and the pH of the medium.[8][9]
Visualizing Photodegradation
Caption: Generalized photochemical degradation pathway.
Troubleshooting Guide: Photochemical Degradation Experiments
Q1: The photodegradation rate of my trifluoromethylated aromatic compound is very slow. How can I enhance it?
A1:
-
Wavelength of Light Source: Ensure that the emission spectrum of your light source overlaps with the absorption spectrum of your target compound. If there is a poor match, the efficiency of direct photolysis will be low.
-
Addition of Photosensitizers: For indirect photolysis, consider adding photosensitizers such as nitrate or humic acids to the reaction mixture. These substances can absorb light and generate reactive oxygen species that can accelerate the degradation of your compound.[4]
-
pH Adjustment: The pH of the solution can significantly influence the photodegradation rate by affecting the speciation of the compound and the generation of reactive species.[8][9] Conduct experiments at different pH values to find the optimal condition.
-
Oxygen Availability: The presence of dissolved oxygen is often crucial for photochemical degradation as it participates in the formation of reactive oxygen species. Ensure adequate aeration of your reaction solution.
Q2: I am trying to quantify the formation of trifluoroacetic acid (TFA) as a degradation product, but I am facing analytical challenges.
A2:
-
Chromatographic Separation: TFA is a small, polar molecule and can be difficult to retain and separate on traditional reversed-phase HPLC columns. Consider using a specialized column, such as a mixed-mode or an ion-exchange column, for better retention and resolution.
-
Derivatization: Derivatizing TFA to a less polar and more easily detectable derivative can improve its chromatographic behavior and detection sensitivity, especially for GC-MS analysis.
-
Ion Chromatography: Ion chromatography is a suitable technique for the direct analysis of TFA and other small organic acids.
-
19F NMR: As mentioned earlier, 19F NMR is an excellent technique for the direct quantification of TFA in complex matrices without the need for extensive sample preparation.[9]
Part 4: Chemical Degradation (Hydrolysis)
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For trifluoromethylated aromatic compounds, the trifluoromethyl group can undergo hydrolysis under certain conditions, particularly at alkaline pH, to form a carboxylic acid group. However, the C-F bond is generally resistant to hydrolysis.[7]
The susceptibility to hydrolysis is highly dependent on the overall structure of the molecule, including the presence of other functional groups and the substitution pattern on the aromatic ring.[7]
Hydrolysis of Trifluoromethylphenols
The hydrolysis of trifluoromethylphenols (TFMPs) is influenced by the position of the -CF3 group and the pH of the solution. For example, 4-TFMP can undergo hydrolysis, while 3-TFMP is more resistant.[7]
Caption: Simplified hydrolysis pathway of a trifluoromethylphenol.
Troubleshooting Guide: Forced Degradation (Hydrolysis) Studies
Q1: I am not observing any significant degradation of my compound under acidic or basic conditions at room temperature.
A1:
-
Elevated Temperature: The rate of hydrolysis is often temperature-dependent. Consider performing the study at elevated temperatures (e.g., 50-70 °C) to accelerate the degradation process.
-
Stronger Acid/Base Concentration: If no degradation is observed with dilute acid or base, you can cautiously increase the concentration. However, be mindful that overly harsh conditions may lead to unrealistic degradation pathways not relevant to environmental or physiological conditions.
-
Extended Reaction Time: Some compounds may hydrolyze slowly. Extend the duration of the experiment, taking samples at various time points to monitor for any changes.
-
Co-solvents: If your compound has poor aqueous solubility, the use of a co-solvent like acetonitrile or methanol may be necessary. However, be aware that the co-solvent itself could potentially influence the degradation pathway.
Q2: My HPLC chromatogram shows multiple degradation products, and I am unsure which are relevant.
A2:
-
Control Experiments: Run control experiments without the stressing agent (acid or base) but with the same temperature and co-solvent conditions to identify any degradation caused by these factors alone.
-
Time-Course Study: Analyze samples at different time points during the forced degradation study. This will help you distinguish between primary degradation products that form initially and secondary products that may arise from the further degradation of the primary ones.
-
Mass Balance: Attempt to achieve a mass balance by quantifying the parent compound and all major degradation products. This will give you confidence that you have identified the most significant degradants.
Part 5: Data Summary and Comparison
The following table provides a summary of degradation data for selected trifluoromethylated aromatic compounds from the literature. This is intended as a general guide, and specific degradation rates and products will vary depending on the experimental conditions.
| Compound | Degradation Pathway | Conditions | Key Degradation Products | Reference |
| 2-Fluorobenzoate | Anaerobic Microbial | Denitrifying, 84 days | CO2, F⁻ | [10] |
| 4-Fluorobenzoate | Anaerobic Microbial | Denitrifying, 28 days | CO2, F⁻ | [10] |
| 3-Trifluoromethyl-4-nitrophenol (TFM) | Photochemical | 365 nm, pH 7, 91.7 h half-life | Trifluoroacetic Acid (17.8% yield) | [8] |
| 3-Trifluoromethyl-4-nitrophenol (TFM) | Photochemical | 365 nm, pH 9, 22 h half-life | Trifluoroacetic Acid (5.1% yield) | [8] |
| 2-Trifluoromethylphenol | Hydrolysis | pH 7-10.8 | Hydroxybenzoic Acid, F⁻ | [7] |
| 4-Trifluoromethylphenol | Hydrolysis | pH 6.2-10.8 | Hydroxybenzoic Acid, F⁻ | [7] |
| 3-Trifluoromethylphenol | Hydrolysis | Resistant to hydrolysis | - | [7] |
Part 6: Experimental Protocols
Protocol 1: Aerobic Microbial Degradation Assay
-
Prepare Mineral Salts Medium: Prepare a sterile mineral salts medium appropriate for the growth of the intended microorganisms.
-
Inoculum Preparation: Use a well-characterized microbial strain or an enriched consortium from a relevant environmental sample. Grow the inoculum to a desired cell density.
-
Experimental Setup: In sterile flasks, combine the mineral salts medium, the trifluoromethylated aromatic compound (at a non-inhibitory concentration), and the microbial inoculum.
-
Controls: Prepare the following controls:
-
Sterile Control: Medium and test compound, without inoculum.
-
Inoculum Control: Medium and inoculum, without the test compound.
-
-
Incubation: Incubate the flasks under aerobic conditions (e.g., on a shaker at a controlled temperature) in the dark to prevent photodegradation.
-
Sampling and Analysis: At regular intervals, withdraw samples from each flask. Analyze the samples for the disappearance of the parent compound and the formation of degradation products using a suitable analytical method like HPLC-UV, LC-MS, or 19F NMR.
Protocol 2: Photochemical Degradation Assay
-
Solution Preparation: Prepare a solution of the trifluoromethylated aromatic compound in a suitable solvent (e.g., buffered water) at a known concentration.
-
Photoreactor Setup: Place the solution in a quartz vessel within a photoreactor equipped with a specific light source (e.g., a mercury lamp or a solar simulator).
-
Controls:
-
Dark Control: Wrap an identical vessel with the test solution in aluminum foil and place it alongside the irradiated sample to account for any non-photolytic degradation.
-
-
Irradiation: Irradiate the sample for a defined period, ensuring constant temperature and mixing.
-
Sampling and Analysis: At various time points, collect aliquots from the irradiated and dark control solutions. Analyze the samples to determine the concentration of the parent compound and identify any photoproducts.
References
-
Vargas, C., Song, B., & Häggblom, M. M. (2000). Anaerobic degradation of fluorinated aromatic compounds. Applied and Environmental Microbiology, 66(10), 4562-4567. [Link]
-
Kiel, M., & Engesser, K. H. (2015). The biodegradation vs. biotransformation of fluorosubstituted aromatics. Applied Microbiology and Biotechnology, 99(18), 7433-7464. [Link]
-
Ghosal, D., Ghosh, S., Dutta, T. K., & Ahn, Y. (2016). Current state of knowledge in microbial degradation of polycyclic aromatic hydrocarbons (PAHs): a review. Frontiers in Microbiology, 7, 1369. [Link]
-
Müller, A., Schollée, J. E., & Hollender, J. (2015). Comprehensive mass spectrometry workflows to systematically elucidate transformation processes of organic micropollutants: a case study on the photodegradation of four pharmaceuticals. Environmental Science & Technology, 49(18), 10879-10888. [Link]
-
Key, B. D., Howell, R. D., & Criddle, C. S. (1997). Fluorinated organics in the biosphere. Environmental Science & Technology, 31(9), 2445-2454. [Link]
-
Boersma, M. G., Solyanikova, I. P., van Berkel, W. J., Vervoort, J., Golovleva, L. A., & Rietjens, I. M. (2001). 19F NMR metabolomics for the elucidation of microbial degradation pathways of fluorophenols. Journal of Industrial Microbiology and Biotechnology, 26(1), 22-34. [Link]
-
Murphy, C. D. (2010). Biodegradation of fluorinated alkyl substances. Applied Microbiology and Biotechnology, 87(5), 1597-1604. [Link]
-
Wang, S., Jiao, L., Chen, Y., & Mabury, S. A. (2024). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts, 26(5), 1234-1244. [Link]
-
Hitzl, M., Iwai, N., & Key, B. D. (2022). Strategies for the Biodegradation of Polyfluorinated Compounds. Applied and Environmental Microbiology, 88(15), e00589-22. [Link]
-
Wang, X., & Buchwald, S. L. (2013). Rapid and efficient trifluoromethylation of aromatic and heteroaromatic compounds using potassium trifluoroacetate enabled by a flow system. Angewandte Chemie International Edition, 52(44), 11644-11647. [Link]
-
Neilson, A. H., & Allard, A. S. (2008). Degradation and transformation of organic fluorine compounds. In The Handbook of Environmental Chemistry (pp. 1-46). Springer, Berlin, Heidelberg. [Link]
-
Devillers, E., Chelain, E., Dalvit, C., Brigaud, T., & Pytkowicz, J. (2022). (R)-α-Trifluoromethylalanine as a 19 F NMR Probe for the Monitoring of Protease Digestion of Peptides. ChemBioChem, 23(1), e202100470. [Link]
-
Kiel, M., & Engesser, K. H. (2015). The biodegradation vs. biotransformation of fluorosubstituted aromatics. Applied microbiology and biotechnology, 99(18), 7433-7464. [Link]
-
Ellis, D. A., & Mabury, S. A. (2000). The aqueous photolysis of TFM and related trifluoromethylphenols. An alternate source of trifluoroacetic acid in the environment. Environmental science & technology, 34(4), 632-637. [Link]
-
Britton, A. J., Ebinghaus, R., & Holland, L. G. (2021). Tracking fluorine during aqueous photolysis and advanced UV treatment of fluorinated phenols and pharmaceuticals using a combined 19F-NMR, chromatography, and mass spectrometry approach. ACS ES&T Water, 1(7), 1639-1648. [Link]
-
Llobet, A., & Ballester, P. (2017). Hydrolysis of the Trifluoromethyl Group in Triarylphosphines: Scope of the Reaction in the Preparation of Carboxylic. Tesis Doctorals en Xarxa. [Link]
-
Kiel, M., & Engesser, K. H. (2015). The biodegradation vs. biotransformation of fluorosubstituted aromatics. Applied microbiology and biotechnology, 99(18), 7433-7464. [Link]
-
Claridge, T. D. (2016). New frontiers and developing applications in 19F NMR. Annual reports on NMR spectroscopy, 89, 1-106. [Link]
-
Britton, A. J., Ebinghaus, R., & Holland, L. G. (2021). Tracking fluorine during aqueous photolysis and advanced UV treatment of fluorinated phenols and pharmaceuticals using a combined 19F-NMR, chromatography, and mass spectrometry approach. ACS ES&T Water, 1(7), 1639-1648. [Link]
-
Nawrocki, J. (2004). Fluorinated HPLC phases—Looking beyond C18 for reversed-phase HPLC. LCGC North America, 22(6), 542-553. [Link]
-
Mahammed, A., & Gross, Z. (2017). Trifluoromethyl hydrolysis en route to corroles with increased druglikeness. Chemistry–A European Journal, 23(49), 11843-11846. [Link]
-
Boersma, M. G., Solyanikova, I. P., van Berkel, W. J., Vervoort, J., Golovleva, L. A., & Rietjens, I. M. (2001). 19F NMR metabolomics for the elucidation of microbial degradation pathways of fluorophenols. Journal of industrial microbiology & biotechnology, 26(1), 22-34. [Link]
-
Nawrocki, J. (2004). Fluorinated HPLC phases-Looking beyond C18 for reversed-phase HPLC. LC Gc North America, 22(6), 542-553. [Link]
-
Ellis, D. A., & Mabury, S. A. (2000). The aqueous photolysis of TFM and related trifluoromethylphenols. An alternate source of trifluoroacetic acid in the environment. Environmental science & technology, 34(4), 632-637. [Link]
-
Li, Y., Wang, C., Li, J., Li, Y., & Zhang, J. (2024). Photodegradation process and mechanism of 2, 3, 6-trichloronaphthalene on kaolinite surfaces under ultraviolet-A irradiation: Role of fulvic acid and density functional theory calculations. Chemosphere, 356, 141935. [Link]
-
Britton, A. J., Ebinghaus, R., & Holland, L. G. (2021). Tracking fluorine during aqueous photolysis and advanced UV treatment of fluorinated phenols and pharmaceuticals using a combined 19F-NMR, chromatography, and mass spectrometry approach. ACS ES&T Water, 1(7), 1639-1648. [Link]
-
Zhang, X., & Li, L. (2021). Mass spectrometry-based analysis of gut microbial metabolites of aromatic amino acids. TrAC Trends in Analytical Chemistry, 143, 116391. [Link]
-
Llobet, A., & Ballester, P. (2017). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Dalton Transactions, 46(30), 9875-9878. [Link]
-
EVISA. (2020, January 21). Analysis of perfluorinated compounds by HPLC-ICP-MS/MS. Speciation.net. [Link]
-
Foroozandeh, A., & Kirschner, K. N. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 12(17), 6044-6054. [Link]
-
Mahammed, A., & Gross, Z. (2017). Trifluoromethyl hydrolysis en route to corroles with increased druglikeness. Chemistry–A European Journal, 23(49), 11843-11846. [Link]
-
Li, Y., Li, X., Wang, Y., Li, Y., & Zhang, J. (2024). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules, 29(10), 2294. [Link]
Sources
- 1. Biodegradation of fluorinated alkyl substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The biodegradation vs. biotransformation of fluorosubstituted aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Anaerobic degradation of fluorinated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide
Welcome to the Technical Support Center for the purification of 4-bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common and specific issues encountered during the purification of this compound. By understanding the underlying principles of the purification techniques and the nature of potential impurities, you can significantly improve the purity, yield, and consistency of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The synthesis of this compound typically involves the reaction of 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride with diethylamine. Based on this, the most probable impurities include:
-
Unreacted Starting Materials: 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride and diethylamine.
-
Hydrolysis Product: 4-bromo-3-(trifluoromethyl)benzenesulfonic acid, formed from the reaction of the sulfonyl chloride with any moisture present.
-
Salts: Diethylamine hydrochloride, formed as a byproduct if a tertiary amine base is not used in excess or if the workup is not optimal.
Understanding these potential impurities is the first step in designing an effective purification strategy.
Q2: What is the general stability of this compound?
A2: While specific stability data for this compound is not extensively published, sulfonamides are generally stable compounds.[1] However, the trifluoromethyl group can influence its reactivity and stability under certain conditions. It is recommended to store the compound at -20°C for long-term stability.[2]
Troubleshooting Purification Challenges
This section provides a detailed, question-and-answer-style guide to address specific problems you may encounter during the purification of this compound.
Recrystallization Issues
Q3: I'm trying to recrystallize my crude product, but it's "oiling out" instead of forming crystals. What's happening and how can I fix it?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is a common issue with sulfonamides, especially when the concentration of impurities is high or the cooling process is too rapid. The oil is essentially a supersaturated solution of your compound and impurities.
Causality: The presence of impurities disrupts the crystal lattice formation. Additionally, if the boiling point of the solvent is higher than the melting point of your impure compound, it may melt before it dissolves and then separate as an oil on cooling.
Solutions:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level.
-
Slow Cooling: Allow the solution to cool to room temperature slowly. You can insulate the flask to slow down the cooling rate. Once at room temperature, you can then place it in an ice bath to maximize yield.
-
Solvent System Modification: The polarity of your solvent may not be optimal. For sulfonamides, a mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble) often works well. A common starting point for aromatic sulfonamides is an ethanol/water or isopropanol/water mixture.
-
Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. If you have a small amount of pure product, you can add a "seed crystal" to initiate crystallization.
Q4: I've successfully recrystallized my product, but the yield is very low. How can I improve it?
A4: Low yield is a common trade-off for high purity in recrystallization. However, several factors can be optimized to improve recovery without significantly compromising purity.
Causality: Using an excessive amount of solvent is the most frequent reason for low yield, as a significant portion of your product will remain in the mother liquor. Inefficient cooling can also lead to incomplete precipitation.
Solutions:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Thorough Cooling: After slow cooling to room temperature, ensure the flask spends adequate time in an ice bath (at least 30-60 minutes) to maximize crystal formation.
-
Mother Liquor Recovery: The filtrate (mother liquor) from your first crystallization can be concentrated (e.g., using a rotary evaporator) to a smaller volume and cooled again to obtain a second crop of crystals. Be aware that this second crop may be of lower purity.
Chromatography Challenges
Q5: I'm running a silica gel column to purify my compound, but I'm getting poor separation between my product and an impurity. What can I do?
A5: Poor separation in column chromatography is typically due to an inappropriate mobile phase polarity or issues with the stationary phase.
Causality: If the mobile phase is too polar, both your product and impurities will travel quickly down the column with little interaction with the silica gel, resulting in poor separation. If it's not polar enough, your compound may not move at all. The acidic nature of silica gel can also cause tailing with amine-containing compounds.
Solutions:
-
Optimize Mobile Phase: The key is to find a solvent system that gives a good separation of spots on a Thin Layer Chromatography (TLC) plate. For N,N-diethylbenzenesulfonamide derivatives, a good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane.
-
TLC First: Before running a column, always optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for your desired compound.
-
Gradient Elution: If you have impurities that are very close in polarity to your product, a gradient elution can be effective. Start with a less polar solvent system and gradually increase the polarity to elute your compounds sequentially.
-
-
Modify the Stationary Phase: If you observe significant tailing of your product spot on the TLC plate, it may be due to the interaction of the basic diethylamino group with the acidic silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase can help to mitigate this issue and improve peak shape.
-
Consider a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina (which can be basic, neutral, or acidic) or a reverse-phase (C18) silica gel.
Q6: How can I visualize my compound on a TLC plate?
A6: this compound contains an aromatic ring and should be visible under a UV lamp (at 254 nm). For enhanced visualization or if the compound is not UV-active enough, you can use a staining reagent. Fluorescamine is a good choice for visualizing sulfonamides, as it reacts with the sulfonamide group to produce a fluorescent spot under UV light (366 nm).
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexane) to find a suitable recrystallization solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat the solution for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: General Column Chromatography Procedure
-
TLC Analysis: Develop a suitable mobile phase using TLC that gives good separation and an Rf value of ~0.3 for the target compound. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃BrF₃NO₂S | [2] |
| Molecular Weight | 360.19 g/mol | [2] |
| Melting Point | Data not available in searched literature. | |
| Boiling Point | Data not available in searched literature. | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexane and likely insoluble in water. | General knowledge of sulfonamides |
Table 2: Suggested Starting Conditions for Purification
| Purification Method | Recommended Starting Conditions |
| Recrystallization | Ethanol/Water, Isopropanol/Water, Toluene/Hexane |
| Column Chromatography | Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate gradient (e.g., starting with 95:5 and increasing polarity) |
Visualizations
Workflow for Purification Troubleshooting
Caption: A decision-making workflow for troubleshooting the purification of this compound.
References
Sources
Technical Support Center: Scaling the Synthesis of 4-bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide
Welcome to the technical support center for the synthesis of 4-bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting advice, and offer a detailed experimental protocol grounded in established chemical principles.
Introduction: The Synthetic Challenge
The target molecule, this compound, is a substituted aromatic sulfonamide. Such compounds are crucial building blocks in medicinal chemistry and agrochemicals, largely due to the sulfonamide group's ability to act as a stable hydrogen bond donor and acceptor, often serving as a bioisostere for carboxylic acids.[1][2]
The synthesis is typically approached in two main stages:
-
Formation of the Key Intermediate: Synthesis of 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride.[3]
-
Sulfonamide Coupling: Reaction of the sulfonyl chloride intermediate with diethylamine.[4][5]
While straightforward on paper, scaling up this process introduces significant challenges related to reagent handling, reaction control, regioselectivity, and purification. This guide provides practical, field-proven insights to navigate these complexities.
Overall Synthetic Workflow
The following diagram outlines the most common synthetic pathway discussed in this guide.
Caption: General two-step synthesis pathway.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the scale-up process in a question-and-answer format.
Part 1: Synthesis of 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride
This intermediate is most commonly prepared via electrophilic chlorosulfonylation of 1-bromo-2-(trifluoromethyl)benzene. The directing effects of the bromo group (ortho, para-directing) and the trifluoromethyl group (meta-directing) synergize to favor substitution at the desired C-4 position.
Question: My chlorosulfonylation reaction has a low yield and significant amounts of unreacted starting material, even after extended reaction times. What's going wrong?
Answer: This issue typically points to insufficient reactivity or deactivation of the sulfonating agent.
-
Causality: The active electrophile in this reaction is sulfur trioxide (SO₃), which is present in equilibrium in chlorosulfonic acid.[6] The reaction's success hinges on having a sufficiently potent electrophile to overcome the deactivating effect of the trifluoromethyl group.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure your chlorosulfonic acid is fresh and has not been exposed to atmospheric moisture. Hydrolysis converts it to sulfuric acid, which is a much weaker sulfonating agent under these conditions.
-
Temperature Control: While the initial addition should be done at low temperatures (0-5 °C) for safety, the reaction often requires warming to proceed at a reasonable rate.[7] Gradually increase the temperature to 25-40 °C and monitor the conversion by TLC or HPLC. Be cautious, as higher temperatures can lead to side products.
-
Consider Fuming Sulfuric Acid (Oleum): For highly deactivated rings, using oleum (a solution of SO₃ in H₂SO₄) as a co-reagent can dramatically increase the concentration of the SO₃ electrophile and drive the reaction to completion.[8][9] However, this increases the corrosivity and hazard level of the reaction.
-
Question: I'm observing the formation of isomeric impurities that are difficult to separate from the desired sulfonyl chloride. How can I improve regioselectivity?
Answer: Isomer formation is almost always a consequence of excessive reaction temperature.
-
Causality: While the electronics of the starting material strongly favor C-4 substitution, the activation energy barrier for substitution at other positions can be overcome at higher temperatures, leading to a loss of selectivity. Sulfonation is also a reversible reaction, and thermodynamic products may be favored under harsh conditions.[8][10]
-
Troubleshooting Steps:
-
Strict Temperature Protocol: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Perform temperature optimization studies at the lab scale (e.g., run reactions at 20 °C, 30 °C, and 40 °C) and analyze the product mixture for isomer ratios.
-
Controlled Reagent Addition: On a large scale, the addition of chlorosulfonic acid is highly exothermic. Ensure your reactor has adequate cooling capacity. Add the reagent slowly and sub-surface to prevent localized "hot spots" where side reactions can occur.
-
Purification Strategy: If minor isomers are unavoidable, the sulfonyl chloride intermediate can sometimes be purified by recrystallization from a non-polar solvent like hexane, though it is often carried forward crude. It is generally easier to purify the final sulfonamide product.
-
Question: The work-up procedure, quenching the reaction mixture on ice, is extremely violent and difficult to control on a larger scale. Is there a safer alternative?
Answer: The quench is one of the most hazardous parts of this step. Careful engineering and procedural controls are critical.
-
Causality: Chlorosulfonic acid reacts with water with extreme violence in a highly exothermic hydrolysis reaction. Dumping the reaction mixture into water is not a scalable or safe option. The standard lab procedure of pouring the mixture onto crushed ice is a method of controlling this exotherm.[7]
-
Scale-Up Solution: Reverse Quench
-
Load the reactor with a calculated amount of crushed ice and water.
-
Cool the ice/water slurry to below 0 °C.
-
Slowly, and with vigorous stirring, add the reaction mixture to the cold slurry via a dip tube or addition funnel.
-
This "reverse quench" ensures that the water is always in vast excess, helping to dissipate the heat of reaction more effectively and maintain a manageable temperature.
-
After the quench, the sulfonyl chloride product is typically a solid or oil that can be extracted with a water-immiscible solvent like dichloromethane or ethyl acetate.
-
Part 2: Synthesis of this compound
This is a standard nucleophilic acyl substitution where the nitrogen of diethylamine attacks the electrophilic sulfur of the sulfonyl chloride.[11]
Question: The yield of my final sulfonamide product is low, and I've isolated unreacted sulfonyl chloride and 4-bromo-3-(trifluoromethyl)benzenesulfonic acid as a major byproduct.
Answer: This points to two likely culprits: hydrolysis of the sulfonyl chloride intermediate and/or incomplete reaction with the amine.
-
Causality: Sulfonyl chlorides are highly susceptible to hydrolysis, especially in the presence of a base.[12] If your diethylamine or solvent contains water, the sulfonyl chloride will readily convert to the corresponding sulfonic acid, which is unreactive towards the amine under these conditions.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry your solvent (e.g., dichloromethane, THF) over a suitable drying agent. Use a freshly opened or properly stored bottle of diethylamine.
-
Sufficient Amine Stoichiometry: The reaction generates one equivalent of HCl. This will react with one equivalent of diethylamine to form the hydrochloride salt. Therefore, a minimum of two equivalents of diethylamine is required: one to act as the nucleophile and one to act as the base.[4] On scale-up, it is common practice to use a less expensive tertiary amine (e.g., triethylamine) as the base alongside 1.05-1.1 equivalents of diethylamine.
-
Monitor for Completion: Before work-up, run a TLC or quick HPLC analysis to ensure all the sulfonyl chloride has been consumed. If the reaction has stalled, a small additional charge of diethylamine may be required.
-
Question: My final product is a persistent oil and refuses to crystallize, making isolation difficult. How can I induce crystallization?
Answer: Oiling out is a common problem during the purification of novel compounds. It indicates that the product is either impure or is supersaturated in the chosen solvent system.
-
Causality: The presence of residual solvent, unreacted starting materials, or side products can act as an "impurity" that disrupts the crystal lattice formation.
-
Troubleshooting Steps:
-
High-Purity Starting Material: Ensure the sulfonyl chloride intermediate is as clean as possible. Any impurities here will carry through to the final step.
-
Thorough Work-up: After the reaction, wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amines, followed by a dilute base (e.g., 5% NaHCO₃) to remove any acidic impurities, and finally with brine to remove residual water.
-
Solvent Screening for Recrystallization: This is crucial for scale-up. Screen a variety of solvents and solvent mixtures. A good starting point is an isopropanol/water or ethanol/hexane system. Dissolve the crude oil in the minimum amount of the more soluble solvent while warm, then slowly add the anti-solvent until turbidity is observed. Cool slowly to promote crystal growth.
-
Seeding: If you have a small amount of pure, solid material from a previous batch, add a single seed crystal to the supersaturated solution to initiate crystallization.
-
Frequently Asked Questions (FAQs)
Q1: For the synthesis of the sulfonyl chloride intermediate, which route is preferable for scale-up: direct chlorosulfonylation or a multi-step diazonium salt pathway?
A1: For this specific molecule, direct chlorosulfonylation is generally preferred for scale-up despite the hazardous nature of chlorosulfonic acid.[1][13] The starting material is readily available, the reaction is a single step, and the regioselectivity is high. The diazonium salt route, while effective, involves the formation of a thermally unstable diazonium intermediate, which poses a significant safety risk on a large scale due to potential for explosive decomposition.[14][15] Managing the low temperatures required for diazonium salt chemistry in large reactors is also a major engineering challenge.
Q2: What are the best practices for purifying the final sulfonamide product on a large scale without resorting to column chromatography?
A2: Recrystallization is the industry standard for purifying crystalline solids at scale. The key is developing a robust protocol:
-
Solvent Selection: The ideal solvent system will dissolve the product well at elevated temperatures but poorly at room temperature or below, while keeping impurities either fully dissolved or completely insoluble.
-
Controlled Cooling: Crash cooling by plunging a warm solution into an ice bath will produce fine, often impure, needles. A slow, controlled cooling profile allows for the growth of larger, purer crystals.
-
Slurry Wash: After filtration, washing the filter cake with a small amount of cold, fresh recrystallization solvent is critical for removing mother liquor containing dissolved impurities.[16]
Q3: How can I effectively monitor these reactions in a large-scale manufacturing environment?
A3: In-process controls (IPCs) are essential. While TLC is useful in the lab, it is not quantitative. For manufacturing, HPLC is the method of choice.
-
Step 1 (Chlorosulfonylation): An IPC should be taken after the reaction has been held at the target temperature for the specified time. The analysis should confirm that the starting material (1-bromo-2-(trifluoromethyl)benzene) is below a set limit (e.g., <2% area).
-
Step 2 (Amidation): An IPC should confirm the disappearance of the sulfonyl chloride intermediate (e.g., <1% area) before proceeding to the aqueous work-up. This prevents yield loss due to hydrolysis of the intermediate during work-up.
Process Parameters and Data Summary
The following table provides typical parameters for this synthesis. These should be optimized for your specific equipment and scale.
| Parameter | Step 1: Chlorosulfonylation | Step 2: Amidation |
| Key Reagents | 1-bromo-2-(trifluoromethyl)benzene, Chlorosulfonic acid | 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride, Diethylamine |
| Solvent | None (neat) or Dichloromethane | Dichloromethane, THF, or Ethyl Acetate |
| Temperature | 0-5 °C (addition), 25-40 °C (reaction) | 0-10 °C (addition), 20-25 °C (reaction) |
| Reaction Time | 4-12 hours | 1-3 hours |
| Typical Yield | 75-90% (crude) | 85-95% (isolated) |
| Purity Target | >95% (by HPLC, crude) | >99% (by HPLC, after recrystallization) |
Detailed Experimental Protocol (Lab Scale)
Safety Precaution: These reactions involve highly corrosive and hazardous materials. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.
Step 1: 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride
-
To a three-neck, round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel, add 1-bromo-2-(trifluoromethyl)benzene (1.0 eq).
-
Cool the flask in an ice/salt bath to 0 °C.
-
Slowly add chlorosulfonic acid (3.0 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 8 hours.
-
Monitor the reaction by HPLC or TLC until the starting material is consumed.
-
In a separate, larger beaker, prepare a mixture of crushed ice and water.
-
Slowly and carefully, pour the reaction mixture onto the stirred ice/water slurry. A precipitate will form.
-
Extract the mixture with dichloromethane (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride, which can be used directly in the next step.
Step 2: this compound
-
Dissolve the crude 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in dichloromethane.
-
Cool the solution in an ice bath to 0 °C.
-
In a separate flask, prepare a solution of diethylamine (2.2 eq) in dichloromethane.
-
Add the diethylamine solution dropwise to the sulfonyl chloride solution, maintaining the temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and stir at room temperature for 2 hours.
-
Monitor the reaction by HPLC or TLC until the sulfonyl chloride is consumed.
-
Wash the organic layer sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., isopropanol/water) to afford the final product as a white crystalline solid.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low yield issues.
References
- CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl)
- Cerfontain, H. (1985). Aromatic sulfonation 25: Kinetics and mechanism of the sulfonation of fluoro‐, bromo‐ and iodo‐benzene in aqueous sulfuric acid.
- Reddy, P. V. G., et al. (2006).
- Various Authors. Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
- N,N-Diethyl 4-bromo-3-trifluoromethylbenzenesulfonamide - Data Sheet.
- The Organic Chemistry Tutor. (2018).
- An amine on reaction with benzene sulphonyl chloride class 12 chemistry JEE_Main. Vedantu.
- 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride 97. Sigma-Aldrich.
- What is the action of benzene sulfonyl chloride on diethyl amine. Brainly.in.
- Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Inform
- Recent Advances in the Synthesis of Sulfonamides Intermedi
- Nitration and Sulfon
- Jones, K., et al. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2.
- King, J. F., et al. (1995). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.
- Clark, J. (2015).
- N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Organic Syntheses.
- Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides
- Sulfonyl Chlorides and Sulfonamides. Sigma-Aldrich.
- Sulfon
- Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)
- Ethanamine reacts with benzenesulphonyl chloride to form____which dissolves in____. Doubtnut.
- Benzenesulfonyl chloride. Organic Syntheses Procedure.
- 4-Bromo-3-(trifluoromethyl)benzenesulfonamide. Manchester Organics.
- 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis. ChemicalBook.
- 4-(Trifluoromethyl)benzenesulfonamide. Chem-Impex.
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Validation & Comparative
A Senior Application Scientist's Guide to Selecting Arylsulfonamide Scaffolds: A Comparative Analysis of 4-bromo-N,N-diethyl vs. 4-bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide
For researchers, medicinal chemists, and professionals in drug development, the selection of a core scaffold is a critical decision that dictates the future trajectory of a research program. The arylsulfonamide moiety is a well-established and versatile pharmacophore present in a wide array of therapeutic agents.[1][2] This guide provides an in-depth, objective comparison of two specific, yet structurally divergent, arylsulfonamide building blocks: 4-bromo-N,N-diethylbenzenesulfonamide (hereto referred to as Compound A ) and 4-bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide (hereto referred to as Compound B ).
This analysis moves beyond a simple datasheet comparison to explain the causal relationships between structural modifications and their resulting impact on physicochemical properties, reactivity, and, ultimately, their suitability for specific drug discovery applications.
Structural and Electronic Profile Analysis
The fundamental differences between Compound A and Compound B lie in two key areas: the nature of the N-alkyl substituents and the presence of a trifluoromethyl (-CF3) group on the aromatic ring. These modifications induce significant changes in the steric and electronic profiles of the molecules.
-
N-Alkyl Substitution (Diethyl vs. Dimethyl): Compound A possesses two ethyl groups on the sulfonamide nitrogen, while Compound B has two methyl groups. The diethylamino group is sterically more demanding than the dimethylamino group. This increased bulk can influence binding affinity and selectivity by probing larger hydrophobic pockets in a target protein. Conversely, it may also introduce steric hindrance that could impede desired interactions. From an electronic standpoint, both dialkylamino groups are electron-donating by induction.
-
Trifluoromethyl (-CF3) Substitution: The defining feature of Compound B is the -CF3 group at the 3-position of the phenyl ring. The -CF3 group is a powerful electron-withdrawing group, primarily through a strong inductive effect (-I effect).[3][4] This dramatically alters the electronic landscape of the aromatic ring, influencing its reactivity and the properties of the entire molecule.[3][4][5]
Below is a diagram illustrating the key structural differences.
Caption: Structural comparison highlighting steric and electronic differences.
Comparative Physicochemical Properties
Direct experimental data for both compounds is not extensively available in peer-reviewed literature, necessitating a predictive comparison based on well-understood structure-property relationships.
| Property | 4-bromo-N,N-diethylbenzenesulfonamide (Compound A) | 4-bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide (Compound B) | Rationale for Predicted Differences |
| Molecular Weight | ~292.2 g/mol | ~348.1 g/mol | The addition of a -CF3 group and the difference between diethyl and dimethyl groups. |
| Lipophilicity (cLogP) | Predicted to be lower | Predicted to be significantly higher | The trifluoromethyl group is one of the most lipophilic substituents used in drug design, drastically increasing the Hansch π parameter.[6][7] |
| Aqueous Solubility | Predicted to be higher | Predicted to be lower | Increased lipophilicity (from the -CF3 group) generally correlates with decreased aqueous solubility. |
| Metabolic Stability | N-dealkylation of the ethyl groups is a potential metabolic pathway. | The C-F bonds of the -CF3 group are exceptionally strong, making it highly resistant to metabolic degradation (e.g., oxidative attack by CYP450 enzymes).[5] This can block a common site of metabolism on the aromatic ring. | |
| Melting Point | Likely a low-melting solid or oil. | Likely a crystalline solid with a higher melting point. | The more symmetrical nature and stronger intermolecular forces (dipole-dipole) induced by the -CF3 group may lead to more efficient crystal packing. |
The choice between these scaffolds often hinges on these properties. For CNS-targeting drugs, the increased lipophilicity of Compound B might enhance blood-brain barrier permeability, but its lower solubility could pose formulation challenges.[8] The enhanced metabolic stability conferred by the -CF3 group in Compound B is a significant advantage, potentially leading to a longer drug half-life.[5][8]
Synthesis and Chemical Reactivity
Both compounds are accessible via standard synthetic routes, primarily through the reaction of a corresponding benzenesulfonyl chloride with the appropriate secondary amine (diethylamine or dimethylamine).
General Synthesis Workflow
The key to synthesizing these molecules is the preparation of the requisite sulfonyl chloride intermediate.
-
For Compound A: The synthesis starts from commercially available 4-bromobenzenesulfonyl chloride .[9][10][11] This is a stable, crystalline solid that serves as a potent electrophile.[9]
-
For Compound B: The synthesis requires 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride . This intermediate is also commercially available but can be synthesized through multi-step sequences, for instance, from 2-chlorobenzotrifluoride via nitration, reduction, diazotization, and sulfonation steps.[12][13][14]
The subsequent reaction with the amine is a robust and well-documented nucleophilic substitution.
Caption: General synthetic workflow for N,N-dialkylsulfonamides.
Comparative Reactivity of the Aromatic Ring
The most significant difference in reactivity lies in the aromatic ring itself. The bromine atom serves as a synthetic handle for further functionalization, typically via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).
-
Compound A: The aromatic ring is deactivated by the -SO2NEt2 group but is otherwise electronically neutral at the positions ortho to the bromine. It will readily participate in standard cross-coupling reactions.
-
Compound B: The potent electron-withdrawing -CF3 group, positioned ortho to the bromine, renders the aromatic ring highly electron-deficient. This has two major consequences:
-
Enhanced Rate of Oxidative Addition: The electron-poor nature of the ring can facilitate the oxidative addition step in many Pd-catalyzed cross-coupling cycles, potentially allowing for milder reaction conditions.
-
Representative Experimental Protocol: Synthesis of 4-bromo-N,N-diethylbenzenesulfonamide (Compound A)
This protocol provides a self-validating system for the synthesis, purification, and characterization of a representative N,N-dialkyl arylsulfonamide.
Objective: To synthesize 4-bromo-N,N-diethylbenzenesulfonamide from 4-bromobenzenesulfonyl chloride and diethylamine.
Materials:
-
4-Bromobenzenesulfonyl chloride (1.0 eq)
-
Diethylamine (1.2 eq)
-
Triethylamine (1.5 eq) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N2 or Argon), add 4-bromobenzenesulfonyl chloride (1.0 eq) and dissolve in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Amine Addition: In a separate flask, mix diethylamine (1.2 eq) and triethylamine (1.5 eq) in a small amount of DCM. Add this solution dropwise to the stirring sulfonyl chloride solution at 0 °C over 15-20 minutes. Causality Note: The dropwise addition at low temperature controls the exotherm of the reaction. Triethylamine acts as a base to quench the HCl byproduct generated.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amines), saturated NaHCO3 solution (to remove residual acid), and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion and Strategic Recommendations
The choice between 4-bromo-N,N-diethylbenzenesulfonamide (A) and 4-bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide (B) is not a matter of which is "better," but which is more strategically suited for the specific goals of a drug discovery project.
-
Choose Compound A (or its dimethyl analog) for:
-
Baseline studies where the unique properties of a -CF3 group are not required.
-
Projects where minimizing lipophilicity is a primary concern.
-
Scaffolds intended for modification exclusively via standard cross-coupling chemistry.
-
-
Choose Compound B for:
-
Projects where enhanced metabolic stability is a critical design feature.[5][15]
-
Developing CNS-penetrant agents, where increased lipophilicity can be advantageous.[8]
-
Improving target binding affinity through the unique electronic and hydrophobic interactions of the -CF3 group.[5][15]
-
Exploring alternative synthetic routes such as Nucleophilic Aromatic Substitution (SNAr).
-
By understanding the fundamental chemical principles that differentiate these two building blocks, researchers can make more informed and strategic decisions, ultimately accelerating the drug development process.
References
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MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
Bolm, C., & Bohnen, B. (2015). N-Trifluoromethylthiolated sulfoximines. Organic Letters, 17(12), 3011–3013. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N,N-Diethylbenzamide. PubChem. Retrieved from [Link]
-
Klumpp, D. A., et al. (2007). Superelectrophiles and the effects of trifluoromethyl substituents. Journal of the American Chemical Society, 129(34), 10443–10447. Retrieved from [Link]
-
El-Faham, A., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PLOS ONE, 18(5), e0285511. Retrieved from [Link]
- Google Patents. (n.d.). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
-
Ajani, O. O., et al. (2014). Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. Journal of Chemistry. Retrieved from [Link]
-
Smith, C. J., et al. (2011). Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction. Molecules, 16(8), 6899–6911. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzamide. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, antimicrobial activity and physico-chemical properties of some n-alkyldimethylbenzylammonium halides. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Sulfonamide vs. sulfonimide: tautomerism and electronic structure analysis of N-heterocyclic arenesulfonamides. New Journal of Chemistry. Retrieved from [Link]
-
SciSpace. (n.d.). Superelectrophiles and the Effects of Trifluoromethyl Substituents. Retrieved from [Link]
-
ResearchGate. (n.d.). Trifluoromethylated Aryl Sulfonamides as Novel CETP Inhibitors: Synthesis, Induced Fit Docking, Pharmacophore Mapping and Subsequent In Vitro Validation. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-hydroxy-N,N-dimethylbenzenesulfonamide. PubChem. Retrieved from [Link]
-
ACS Publications. (2016). N-Trifluoromethylthio-dibenzenesulfonimide: A Shelf-Stable, Broadly Applicable Electrophilic Trifluoromethylthiolating Reagent. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link]
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction with N,N‐Diethyl‐p‐phenylenediamine: A Procedure for the Sensitive Square‐Wave Voltammetric Detection of Chlorine. Retrieved from [Link]
-
PubMed. (n.d.). The relationship between the physicochemical properties and the biological effects of alloxan and several N-alkyl substituted alloxan derivatives. Retrieved from [Link]
-
Chemical Science International Journal. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Retrieved from [Link]
-
PubMed. (n.d.). Comparison of the physicochemical properties of the N-(2-hydroxyethyl) pyrrolidine, diethylamine and sodium salt forms of diclofenac. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 4-Bromo-N-cyclohexylbenzenesulfonamide. Retrieved from [Link]
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A Comparative Guide to Purity Assessment of 4-bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide by Quantitative NMR (qNMR)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity assessment of the complex organic molecule, 4-bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical protocols with practical, field-proven insights to empower researchers in making informed decisions for their analytical workflows.
The Critical Role of Purity in Drug Development
The purity of a pharmaceutical compound is not merely a quality metric; it is a critical determinant of its pharmacological and toxicological profile. Impurities, even in trace amounts, can alter the therapeutic efficacy, stability, and safety of the final drug product. Therefore, robust and accurate analytical methods for purity determination are indispensable throughout the drug development lifecycle, from early-stage discovery to final product release.
Quantitative NMR: A Primary Method for Purity Assessment
Quantitative NMR (qNMR) has emerged as a powerful and versatile analytical technique for the direct and accurate determination of compound purity.[1][2][3] Unlike chromatographic methods that often rely on reference standards of the same compound, qNMR is a primary ratio method.[2][4] This means the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for quantification against a certified internal standard of a different, well-characterized compound.[1][2]
The Principle of qNMR
The fundamental principle of qNMR lies in the direct relationship between the integrated area of a specific resonance in the NMR spectrum and the molar concentration of the corresponding nucleus in the sample.[1] By co-dissolving a precisely weighed amount of the analyte with a known amount of a certified internal standard in a deuterated solvent, the purity of the analyte can be calculated using the following equation:
Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I : Integral value of the signal
-
N : Number of protons giving rise to the signal
-
M : Molar mass
-
m : Mass
-
P : Purity of the standard
-
analyte : Refers to this compound
-
std : Refers to the internal standard
Purity Determination of this compound by ¹H qNMR
Molecular Structure and Expected ¹H NMR Spectrum
Chemical Structure:
-
CAS Number: 1020253-03-5
-
Molecular Formula: C₁₁H₁₃BrF₃NO₂S
-
Molecular Weight: 360.19 g/mol
Based on the structure and known substituent effects on the chemical shifts of aromatic protons, the predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃) is expected to exhibit the following signals:
-
Aromatic Protons (Ar-H): Three protons on the benzene ring will appear in the downfield region, typically between 7.0 and 8.5 ppm. The electron-withdrawing effects of the bromine, trifluoromethyl, and sulfonamide groups will cause these protons to be deshielded. The splitting pattern will be complex due to coupling between the aromatic protons.
-
Ethyl Protons (-CH₂CH₃):
-
A quartet corresponding to the four methylene protons (-CH₂-) adjacent to the nitrogen atom, likely in the range of 3.0-3.5 ppm.
-
A triplet corresponding to the six methyl protons (-CH₃) of the ethyl groups, expected to be further upfield, around 1.0-1.5 ppm.
-
Experimental Workflow for qNMR Purity Assessment
The following diagram illustrates the key steps in the qNMR workflow for determining the purity of this compound.
Sources
A Senior Application Scientist's Guide to the Reactivity of Bromo-benzenesulfonamides in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. Aryl halides are common substrates in these transformations, and among them, bromo-benzenesulfonamides represent a versatile and increasingly important class of building blocks. Their prevalence in medicinal chemistry and materials science underscores the need for a deeper understanding of their reactivity profiles. This guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-bromo-benzenesulfonamides in four key cross-coupling reactions: the Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira reactions. We will delve into the underlying electronic and steric factors that govern their reactivity, present available experimental data, and provide detailed protocols to empower researchers in their synthetic endeavors.
The Decisive Interplay of Electronic and Steric Effects
The reactivity of bromo-benzenesulfonamides in palladium-catalyzed cross-coupling reactions is primarily dictated by two key factors: the electronic influence of the sulfonamide group and the steric hindrance it imposes, particularly in the ortho position.
The sulfonamide group (-SO₂NHR) is a strong electron-withdrawing group. This property generally enhances the reactivity of the aryl bromide towards oxidative addition, the often rate-limiting step in the catalytic cycle, by making the carbon atom of the C-Br bond more electrophilic.[1] However, the position of this group on the benzene ring significantly modulates this electronic effect and introduces steric considerations.
-
Para-Bromo-benzenesulfonamide: In the para isomer, the electron-withdrawing effect of the sulfonamide group is maximized through resonance and inductive effects, leading to a more electron-deficient C-Br bond. This electronic activation, coupled with minimal steric hindrance, generally renders the para isomer the most reactive of the three.
-
Meta-Bromo-benzenesulfonamide: The electron-withdrawing influence of the sulfonamide group in the meta position is primarily inductive. While still significant, it is less pronounced than in the para isomer. Steric hindrance is minimal, resulting in intermediate reactivity.
-
Ortho-Bromo-benzenesulfonamide: The ortho isomer presents a more complex scenario. While the C-Br bond is electronically activated, the bulky sulfonamide group in close proximity to the reaction center creates significant steric hindrance. This steric impediment can hinder the approach of the bulky palladium catalyst, often overriding the electronic activation and making the ortho isomer the least reactive.[2]
This general reactivity trend of para > meta >> ortho is a recurring theme across various cross-coupling reactions, as we will explore in the following sections.
Comparative Reactivity in Key Cross-Coupling Reactions
The following sections provide a comparative overview of the reactivity of bromo-benzenesulfonamide isomers in Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings. While direct, side-by-side comparative studies for these specific substrates are not extensively documented, the trends can be reliably inferred from studies on similarly substituted aryl bromides and from the fundamental principles of each reaction.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[3] The reaction is generally tolerant of a wide range of functional groups, making it a workhorse in complex molecule synthesis.
Reactivity Comparison:
Based on established principles, the expected order of reactivity for bromo-benzenesulfonamides in Suzuki-Miyaura coupling is:
para-Bromo-benzenesulfonamide > meta-Bromo-benzenesulfonamide >> ortho-Bromo-benzenesulfonamide
This trend is supported by studies on other substituted aryl bromides, where ortho substituents significantly impede the reaction rate.[4] For instance, a study on the Suzuki-Miyaura coupling of dibromobenzenes with phenylboronic acid showed that the ortho isomer is significantly less reactive than the meta and para isomers.[5]
Table 1: Anticipated Reactivity in Suzuki-Miyaura Coupling
| Isomer | Structure | Expected Reactivity | Key Influencing Factors |
| 4-Bromo-benzenesulfonamide | para | High | Strong electronic activation from the sulfonamide group with minimal steric hindrance. |
| 3-Bromo-benzenesulfonamide | meta | Moderate | Moderate electronic activation; minimal steric hindrance. |
| 2-Bromo-benzenesulfonamide | ortho | Low | Significant steric hindrance from the adjacent sulfonamide group impeding catalyst approach. |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-benzenesulfonamide with Phenylboronic Acid
This protocol is a representative procedure and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-benzenesulfonamide (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.02 mmol).
-
Solvent Addition: Add a 3:1 mixture of toluene and water (10 mL).
-
Degassing: Purge the reaction mixture with argon or nitrogen for 15 minutes to remove dissolved oxygen.
-
Reaction: Heat the mixture to 80 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Catalytic Cycle of Suzuki-Miyaura Coupling
Sources
A Comparative Guide to Trifluoromethylated vs. Non-Fluorinated Benzenesulfonamides: Enhancing Drug-Like Properties
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. The benzenesulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents.[1] A key strategy to optimize these molecules is the introduction of a trifluoromethyl (CF₃) group. This guide provides an in-depth comparison between trifluoromethylated and non-fluorinated benzenesulfonamides, elucidating the profound impact of this functional group on critical drug-like properties.
The decision to incorporate a CF₃ group is a calculated one, aimed at leveraging its unique electronic and steric properties to overcome common drug development hurdles such as poor metabolic stability and off-target activity.[2][3] This guide will delve into the physicochemical and biological consequences of this substitution, supported by experimental data and detailed protocols to empower your research and development efforts.
The Physicochemical Transformation: How CF₃ Alters Molecular Properties
The introduction of a trifluoromethyl group dramatically alters a molecule's fundamental physicochemical characteristics, which in turn influences its behavior in a biological system.[2] The strong electron-withdrawing nature of the three fluorine atoms and the high stability of the carbon-fluorine bond are central to these effects.[4]
Key Physicochemical Comparisons:
-
Lipophilicity (LogP): The CF₃ group is significantly more lipophilic than a hydrogen atom or a methyl group, with a Hansch-Fujita π constant of +0.88.[2][4] This increased lipophilicity can enhance membrane permeability and improve a drug's ability to reach its target.[3] However, this effect is context-dependent; the position of the CF₃ group relative to other functional groups can influence the overall change in lipophilicity.[5]
-
Acidity (pKa): The potent electron-withdrawing inductive effect of the CF₃ group significantly increases the acidity of the sulfonamide N-H proton. This is because the CF₃ group stabilizes the resulting conjugate base after deprotonation. A lower pKa can have profound implications for a drug's solubility, absorption, and interaction with its biological target. For instance, a more acidic sulfonamide may form stronger hydrogen bonds with a receptor.[6]
-
Metabolic Stability: One of the most valued attributes of the CF₃ group is its ability to enhance metabolic stability.[7] The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][8] Replacing a metabolically vulnerable C-H bond with a C-F₃ bond can block a major metabolic pathway, leading to a longer in vivo half-life and improved bioavailability.[9]
The following diagram illustrates the electronic influence of a CF₃ group on a benzenesulfonamide scaffold compared to its non-fluorinated counterpart.
Caption: Electronic effects of trifluoromethylation.
Comparative Physicochemical Data Summary
| Property | Non-Fluorinated Analog (Benzenesulfonamide) | Trifluoromethylated Analog (4-(Trifluoromethyl)benzenesulfonamide) | Rationale for Change |
| LogP | ~0.8 | ~2.0 | The CF₃ group is highly lipophilic, increasing the overall hydrophobicity of the molecule.[2][4] |
| pKa (SO₂NH₂) | ~10.1 | ~8.5 | The strong electron-withdrawing nature of the CF₃ group stabilizes the sulfonamide anion, increasing acidity.[6] |
| Metabolic Stability | Susceptible to aromatic oxidation | Highly resistant to aromatic oxidation at the site of fluorination | The high bond energy of the C-F bond prevents enzymatic cleavage by CYP450 enzymes.[4][9] |
Impact on Biological Activity and Pharmacokinetics
The alterations in physicochemical properties directly translate to changes in how the molecule interacts with biological systems.
-
Target Affinity and Selectivity: The CF₃ group can enhance binding affinity through various non-covalent interactions, including favorable hydrophobic contacts and dipole-dipole interactions within a protein's active site. The altered electronic distribution can also lead to improved selectivity for the intended target over off-targets.
-
Pharmacokinetics (ADME):
-
Absorption: Increased lipophilicity can improve absorption across the gut wall, but excessive lipophilicity can lead to poor solubility and absorption issues.
-
Distribution: The CF₃ group can influence how a drug distributes throughout the body, potentially increasing its penetration into tissues like the brain.
-
Metabolism: As discussed, trifluoromethylation is a powerful strategy to block metabolic hotspots and increase a drug's half-life.[9]
-
Excretion: Changes in metabolism will alter the excretion profile of a drug, with less metabolism often leading to a greater proportion of the parent drug being excreted unchanged.
-
Case Study: The Celecoxib Analogue
A prominent example illustrating the impact of trifluoromethylation is the comparison of the selective COX-2 inhibitor, Celecoxib, with its non-fluorinated analogues. Celecoxib contains a trifluoromethyl group which contributes to its optimal lipophilicity and metabolic stability, which are crucial for its efficacy and pharmacokinetic profile.[10][11] Interestingly, a trifluoromethyl analogue of celecoxib with significantly reduced COX-2 inhibitory activity was shown to have potent anti-inflammatory effects in models of neuroinflammation, suggesting that the CF₃ group can confer novel biological activities independent of the primary mechanism of action.[12]
Comparative Biological & Pharmacokinetic Data
| Parameter | Non-Fluorinated Analog | Trifluoromethylated Analog | Rationale for Observed Differences |
| In Vitro Potency (IC₅₀) | Varies | Often lower (more potent) | Enhanced binding interactions due to the CF₃ group. |
| In Vitro Half-life (t½) | Shorter | Longer | Blockade of a primary metabolic site by the CF₃ group.[9] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Reduced metabolic turnover in liver microsomes.[9] |
| Oral Bioavailability | Generally lower | Often higher | A combination of improved absorption and reduced first-pass metabolism.[13] |
Experimental Protocols
To facilitate your own comparative studies, the following are detailed, self-validating protocols for key in vitro assays.
1. Determination of Lipophilicity (LogP) by Reverse-Phase HPLC
-
Principle: This method correlates the retention time of a compound on a reverse-phase HPLC column with its octanol-water partition coefficient. The more lipophilic a compound, the longer it is retained on the nonpolar stationary phase.
-
Methodology:
-
Prepare a series of calibration standards with known LogP values.
-
Dissolve the test compounds (fluorinated and non-fluorinated analogs) in a suitable solvent (e.g., methanol/water).
-
Use a C18 column and an isocratic mobile phase of methanol and water (e.g., 60:40).[14]
-
Inject the standards and test compounds, and record their retention times (tᵣ).
-
Calculate the capacity factor (k) for each compound using the formula: k = (tᵣ - t₀) / t₀, where t₀ is the void time.
-
Plot Log(k) versus the known LogP values for the standards.
-
Determine the LogP of the test compounds by interpolating their Log(k) values on the calibration curve.
-
2. In Vitro Metabolic Stability Assay Using Liver Microsomes
-
Principle: This assay measures the rate of disappearance of a parent drug when incubated with liver microsomes, which contain a high concentration of CYP450 enzymes.[15][16]
-
Methodology:
-
Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).[17]
-
Add the test compound (typically at 1 µM final concentration) to the microsome suspension and pre-incubate at 37°C.[17]
-
Initiate the metabolic reaction by adding the cofactor NADPH.[15]
-
At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[15][18]
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is the rate constant for elimination, which can be used to calculate the in vitro half-life (t½ = 0.693 / slope) and intrinsic clearance.[15]
-
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- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
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A Researcher's Guide to Cross-Referencing Spectral Data for 4-bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide
This guide provides a comprehensive framework for the analysis and cross-referencing of spectral data for the compound 4-bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide. In the dynamic landscape of drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical insights to navigate the complexities of spectral interpretation.
Our approach moves beyond a simple recitation of data. We will delve into the causal relationships between molecular structure and spectral output, empowering you to not only verify the identity of the target compound but also to confidently differentiate it from structurally similar alternatives. The protocols and analyses presented herein are designed to be self-validating, fostering a rigorous and reliable approach to chemical characterization.
The Structural Elucidation Workflow
The comprehensive identification of an organic molecule like this compound relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle. Our workflow integrates Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Caption: Workflow for Spectroscopic Analysis and Structural Elucidation.
Predicted Spectral Data for this compound
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons and the protons of the diethylamino group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.1-8.2 | d | 1H | Ar-H | Proton ortho to the electron-withdrawing sulfonamide group and deshielded by the adjacent trifluoromethyl group. |
| ~7.9-8.0 | dd | 1H | Ar-H | Proton meta to the sulfonamide group, showing coupling to two other aromatic protons. |
| ~7.8-7.9 | d | 1H | Ar-H | Proton ortho to the bromine atom. |
| ~3.4 | q | 4H | -N(CH₂CH₃)₂ | Methylene protons of the ethyl groups, split into a quartet by the adjacent methyl protons. |
| ~1.2 | t | 6H | -N(CH₂CH₃)₂ | Methyl protons of the ethyl groups, split into a triplet by the adjacent methylene protons. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The carbon NMR spectrum will provide insights into the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~140-145 | Ar-C | Quaternary carbon attached to the sulfonamide group. |
| ~135-140 | Ar-C | Quaternary carbon attached to the trifluoromethyl group (shows quartet splitting due to C-F coupling). |
| ~130-135 | Ar-CH | Aromatic CH carbons. |
| ~120-125 | Ar-C | Quaternary carbon attached to the bromine atom. |
| ~123 (q, ¹JCF ≈ 275 Hz) | -CF₃ | Carbon of the trifluoromethyl group, exhibiting a characteristic large one-bond coupling with fluorine. |
| ~42 | -N(CH₂CH₃)₂ | Methylene carbons of the ethyl groups. |
| ~14 | -N(CH₂CH₃)₂ | Methyl carbons of the ethyl groups. |
Predicted Infrared (IR) Spectrum
The IR spectrum will reveal the presence of key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1350-1320 | Strong | Asymmetric SO₂ stretch |
| ~1170-1150 | Strong | Symmetric SO₂ stretch |
| ~1300-1100 | Strong | C-F stretching vibrations |
| ~2980-2850 | Medium | C-H stretching of ethyl groups |
| ~1600-1450 | Medium-Weak | Aromatic C=C stretching |
| ~1100-1000 | Strong | C-N stretching |
Predicted Mass Spectrum (Electron Ionization)
The mass spectrum will provide information about the molecular weight and fragmentation pattern.
| m/z | Interpretation |
| 360/362 | Molecular ion peak (M⁺) and its isotope peak (M+2) due to the presence of bromine. |
| 288/290 | Loss of the diethylamino group (-N(Et)₂). |
| 207 | Fragment corresponding to the 4-bromo-3-(trifluoromethyl)benzenesulfonyl cation. |
| 72 | Diethylamino cation fragment. |
Comparative Analysis with Structural Analogs
To build confidence in our predicted data, we will compare it with the known spectral data of structurally related compounds.
Analog 1: 4-bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide
Analog 2: 4-Bromobenzenesulfonamide
This analog allows us to examine the spectral characteristics of the brominated benzene ring and the primary sulfonamide group.
-
¹H NMR: The aromatic protons will show a simpler splitting pattern, typically two doublets in the downfield region.[2]
-
IR: Will exhibit characteristic N-H stretching bands for the primary sulfonamide group (around 3350 and 3250 cm⁻¹), which will be absent in our target compound.[2] The symmetric and asymmetric SO₂ stretches will be present.[2]
Analog 3: N,N-Diethylbenzenesulfonamide
This analog helps to understand the contribution of the N,N-diethylsulfonamide moiety to the spectra.
-
¹H NMR: Will show a quartet around 3.2-3.4 ppm for the methylene protons and a triplet around 1.1-1.3 ppm for the methyl protons.
-
¹³C NMR: The methylene carbons will appear around 42 ppm and the methyl carbons around 14 ppm.
By comparing the predicted spectra of our target compound with the experimental data of these analogs, we can make the following assertions:
-
The aromatic region of the ¹H and ¹³C NMR spectra of the target compound will be more complex than that of 4-bromobenzenesulfonamide due to the presence of the trifluoromethyl group.
-
The absence of N-H stretching bands in the IR spectrum is a key indicator for the N,N-disubstituted sulfonamide in the target compound.
-
The mass spectrum of the target compound will show a molecular ion peak corresponding to its molecular weight, and the fragmentation pattern will be influenced by the cleavage of the S-N bond and the loss of the diethylamino group.[3][4]
Experimental Protocols
To ensure the acquisition of high-quality spectral data, the following standardized protocols are recommended.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[5][6]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Acquisition Parameters (¹H NMR):
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Apply a relaxation delay of at least 1-2 seconds.
-
-
Acquisition Parameters (¹³C NMR):
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Employ proton decoupling to simplify the spectrum and enhance signal intensity.
-
Use a sufficient number of scans, which will be significantly higher than for ¹H NMR, to obtain a good signal-to-noise ratio.
-
-
Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Caption: A streamlined workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.
-
Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.[7]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Collect a background spectrum of the empty sample compartment or the clean ATR crystal. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).[8]
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for volatile compounds that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique suitable for a wider range of compounds and often provides a strong molecular ion peak.[3]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information.[4]
Conclusion
The structural verification of this compound necessitates a multi-faceted spectroscopic approach. By combining the predictive power of spectral theory with a comparative analysis of structural analogs, researchers can build a robust and defensible characterization of this and other novel compounds. The experimental protocols outlined in this guide provide a foundation for acquiring high-quality data, which is the cornerstone of accurate spectral interpretation and, ultimately, successful research and development endeavors.
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Gowda, B. T., et al. (2004). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. Zeitschrift für Naturforschung A, 59(11), 679-684. [Link]
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Research India Publications. Synthesis and characterization of some sulfonamide dervatives. [Link]
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Beilstein Journals. for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]
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Safety Operating Guide
A Strategic Guide to Personal Protective Equipment for Handling 4-Bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide
For laboratory professionals engaged in the synthesis and application of novel chemical entities, a robust understanding of safety protocols is not merely a procedural formality but the bedrock of scientific innovation. This guide provides a comprehensive framework for the safe handling of 4-Bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide, a compound whose structural motifs—a sulfonamide core, a brominated aromatic ring, and a trifluoromethyl group—necessitate a multi-faceted approach to personal protection. Our objective is to empower researchers with the knowledge to mitigate risks, ensuring both personal safety and the integrity of their work.
Hazard Analysis: Deconstructing the Molecule to Predict and Mitigate Risk
-
Sulfonamide Moiety: Sulfonamides are a class of compounds that can cause allergic reactions in sensitized individuals. While primarily a concern in pharmaceutical applications, repeated dermal contact in a laboratory setting could potentially lead to skin sensitization.
-
Brominated Aromatic Ring: Brominated aromatic compounds can be irritating to the skin, eyes, and respiratory tract.[1][2] Bromine itself is highly corrosive and can cause severe skin burns.[3] While the bromine in this compound is covalently bonded, thermal decomposition or reaction with incompatible materials could release hazardous bromine-containing substances.
-
Trifluoromethyl Group: The trifluoromethyl group is generally considered to be metabolically stable. However, compounds containing this group can be irritants.[4][5] In the event of a fire, trifluoromethyl-containing compounds may decompose to release hydrogen fluoride (HF), a highly corrosive and toxic gas.[4]
Based on this analysis of structurally similar compounds, this compound is anticipated to be a skin and eye irritant.[1] Inhalation of dust or aerosols may cause respiratory tract irritation.[1]
The Core of Protection: A Multi-Layered PPE Strategy
A comprehensive personal protective equipment (PPE) strategy is essential to create a barrier between the researcher and the chemical. The following recommendations are based on a cautious approach, prioritizing maximum protection.
Primary Engineering Controls: The First Line of Defense
Before considering personal protective equipment, it is crucial to utilize engineering controls to minimize exposure.
-
Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, should be conducted in a certified chemical fume hood.[4] This will control the release of airborne dust or vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[6]
Personal Protective Equipment: The Essential Barrier
The following PPE is mandatory when handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves, double-gloved. | Provides a robust barrier against dermal absorption. Double-gloving is recommended to protect against undetected pinholes and for safe removal of the outer glove in case of contamination.[7][8] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses or goggles when there is a significant risk of splashing. | Protects the eyes and face from splashes of liquids or airborne particles.[6][9] |
| Body Protection | A flame-resistant laboratory coat with long sleeves and a fully fastened front. | Protects the skin and personal clothing from contamination.[8] Flame-resistant material is recommended as a precaution against fire hazards. |
| Respiratory Protection | A NIOSH-approved N95 respirator may be necessary if there is a potential for generating significant quantities of airborne dust or aerosols that cannot be adequately controlled by a fume hood. | Protects against the inhalation of irritating dust or aerosols.[10] The need for respiratory protection should be determined by a formal risk assessment. |
Procedural Guidance: From Receipt to Disposal
A systematic approach to every stage of the chemical's lifecycle is critical for maintaining a safe laboratory environment.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] The recommended storage temperature is typically between 2-8°C.[11][12]
-
Ensure the container is tightly closed.[1]
Handling and Use
The following workflow outlines the essential steps for safely handling the compound.
Caption: A streamlined workflow for the safe handling of this compound.
Spill Management
In the event of a spill:
-
Evacuate: Immediately evacuate the area if the spill is large or if you are unsure of the hazard.
-
Alert: Notify your supervisor and any colleagues in the vicinity.
-
Contain: If it is safe to do so, contain the spill using an appropriate absorbent material, such as vermiculite or sand. Avoid raising dust.[13]
-
Clean-up: Wearing appropriate PPE, carefully scoop the absorbed material into a labeled, sealed container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Disposal Plan
All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[1][14] Follow your institution's specific guidelines for chemical waste disposal. Do not dispose of this compound down the drain.[14]
Emergency Procedures: Preparedness is Paramount
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Conclusion: A Culture of Safety
The responsible handling of this compound is a shared responsibility. By adhering to the principles outlined in this guide—a thorough understanding of the potential hazards, the diligent use of personal protective equipment, and the consistent application of safe laboratory practices—researchers can confidently pursue their scientific objectives while prioritizing their personal well-being and that of their colleagues. A proactive and informed approach to safety is the cornerstone of a successful and sustainable research endeavor.
References
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GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
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SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
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Public Health England. (2022). Bromine: toxicological overview. GOV.UK. Retrieved from [Link]
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Angene Chemical. (2024). Safety Data Sheet: 2-(Trifluoromethyl)-3-ethoxydodecafluorohexane. Retrieved from [Link]
- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of Infusion Nursing, 29(6), 333–338.
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Angene Chemical. (2025). Safety Data Sheet: 4-Nitro-3-(trifluoromethyl)benzenesulfonamide. Retrieved from [Link]
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Scribd. (n.d.). Lab Safety for Bromination of Arenes. Retrieved from [Link]
- Jackson, P. (2023). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Global Environment, 16(2), 235-263.
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Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
- Lall, R., et al. (2018). Behavioral and Neuronal Effects of Inhaled Bromine Gas: Oxidative Brain Stem Damage. Toxicological Sciences, 163(1), 237–248.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
